BMS961
Description
Propriétés
IUPAC Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Branebrutinib (BMS-986195)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branebrutinib (B606338) (BMS-986195) is a potent and highly selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in various signaling pathways of immune cells, BTK has emerged as a critical therapeutic target for a range of B-cell malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of the mechanism of action of branebrutinib, detailing its molecular interactions, impact on cellular signaling, and preclinical and clinical pharmacological profile. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this investigational compound.
Core Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase
Branebrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] The core mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[3] This irreversible binding permanently inactivates the kinase, thereby preventing its essential role in downstream signal transduction.[3]
The covalent modification of Cys481 by branebrutinib leads to a rapid and sustained inactivation of BTK. This potent and irreversible inhibition is a key feature of its pharmacological profile, allowing for prolonged pharmacodynamic effects even after plasma concentrations of the drug have diminished.[3][4]
Signaling Pathways Modulated by Branebrutinib
BTK is a crucial signaling molecule in multiple hematopoietic cell lineages, most notably B-lymphocytes and myeloid cells.[5] Its inhibition by branebrutinib disrupts several key signaling pathways implicated in the pathophysiology of autoimmune diseases.
B-Cell Receptor (BCR) Signaling Pathway
BTK is an essential component of the B-cell receptor (BCR) signaling cascade.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), which triggers downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB.[5] This cascade is critical for B-cell proliferation, differentiation, and antibody production. By irreversibly inhibiting BTK, branebrutinib effectively blocks this entire downstream signaling cascade, thereby attenuating B-cell-mediated immune responses.[5]
Fc Receptor (FcR) Signaling Pathway
BTK also plays a critical role in signaling downstream of Fc receptors (FcγR and FcεR) on various immune cells, including macrophages, neutrophils, mast cells, and basophils.[5] Activation of these receptors by immune complexes or allergens triggers the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Branebrutinib's inhibition of BTK can dampen these inflammatory responses, which are central to the pathology of many autoimmune and inflammatory diseases.[5]
Quantitative Data
In Vitro Potency and Selectivity
Branebrutinib demonstrates high potency against BTK and significant selectivity over other kinases, including other members of the Tec family.[5][6]
| Kinase | IC50 (nM) | Kinase Family |
| BTK | 0.1 | Tec |
| TEC | 0.9 | Tec |
| BMX | 1.5 | Tec |
| TXK | 5.0 | Tec |
| Over 240 other kinases | >5000-fold selective | Various |
Table 1: In vitro kinase inhibitory potency of Branebrutinib.[5][6]
| Cellular Assay | Cell Type | Stimulus | IC50 (nM) |
| CD69 Expression | Human Whole Blood B-Cells | BCR stimulation | 11 |
| B-cell proliferation | Human peripheral B-cells | anti-IgM/IgG | <1 |
| TNF-α production | Human PBMCs | FcγR stimulation | <1 |
| IL-6 production | Human peripheral B-cells | anti-IgM/IgG | <1 |
Table 2: In vitro cellular activity of Branebrutinib.[5]
Preclinical Pharmacokinetics
| Species | Route | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) |
| Mouse | Oral | 100 | ~1 | - |
| Rat | Oral | 74 | ~2 | - |
| Dog | Oral | 81 | ~4 | - |
| Monkey | Oral | 46 | ~2 | - |
Table 3: Summary of preclinical pharmacokinetic parameters of Branebrutinib.[6]
Phase I Clinical Pharmacokinetics and Pharmacodynamics
In a Phase I study in healthy volunteers, branebrutinib was rapidly absorbed and demonstrated dose-proportional increases in exposure.[3][4]
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | BTK Occupancy (%) |
| 0.3 mg (SAD) | 1.7 | 2.5 | 1.2 | ~50 |
| 1 mg (SAD) | 5.8 | 8.9 | 1.3 | ~80 |
| 3 mg (SAD) | 21.1 | 32.5 | 1.4 | >95 |
| 10 mg (SAD) | 73.4 | 112 | 1.7 | >99 |
| 30 mg (SAD) | 221 | 354 | 1.6 | >99 |
| 10 mg (MAD, Day 14) | 88.5 | 134 | 1.5 | >99 |
Table 4: Summary of pharmacokinetic and pharmacodynamic parameters from a Phase I study of Branebrutinib in healthy volunteers (SAD: Single Ascending Dose; MAD: Multiple Ascending Dose).[3][4]
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay (HTRF KinEASE™)
This protocol outlines a general method for determining the in vitro inhibitory activity of branebrutinib against BTK using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human BTK enzyme
-
HTRF KinEASE™-TK kit (containing TK substrate-biotin, Eu3+-cryptate labeled anti-phosphotyrosine antibody, and streptavidin-XL665)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Branebrutinib serial dilutions in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of branebrutinib in kinase buffer.
-
In a 384-well plate, add 2 µL of kinase buffer, 2 µL of recombinant BTK enzyme, and 2 µL of TK substrate-biotin.
-
Add 2 µL of the serially diluted branebrutinib or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the Eu3+-cryptate labeled anti-phosphotyrosine antibody and 5 µL of streptavidin-XL665 detection reagents.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
B-Cell Proliferation Assay
This protocol describes a method to assess the effect of branebrutinib on the proliferation of primary human B-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
B-cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Anti-human IgM and anti-human IgG antibodies (for BCR stimulation)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Branebrutinib serial dilutions in DMSO
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate B-cells from human PBMCs using a negative selection B-cell isolation kit.
-
Label the isolated B-cells with CFSE according to the manufacturer's protocol.
-
Resuspend the CFSE-labeled B-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate, add 100 µL of the B-cell suspension to each well.
-
Add 50 µL of medium containing serial dilutions of branebrutinib or vehicle control to the appropriate wells. Pre-incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing anti-human IgM/IgG antibodies to stimulate B-cell proliferation.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry to measure CFSE dilution as an indicator of cell proliferation.
-
Calculate the percentage of proliferating cells and determine the IC50 value for inhibition of proliferation.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general overview of the induction of CIA in mice to evaluate the in vivo efficacy of branebrutinib.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Branebrutinib formulated for oral administration
-
Syringes and needles
-
Calipers for measuring paw thickness
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Treatment: Begin oral administration of branebrutinib or vehicle control daily, starting from a predetermined day post-primary immunization (e.g., day 18 or upon onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint deformity. The maximum clinical score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
Conclusion
Branebrutinib (BMS-986195) is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the irreversible inactivation of BTK, leads to the effective blockade of key signaling pathways in B-cells and other immune cells. The robust preclinical and clinical data, demonstrating potent in vitro and in vivo activity, favorable pharmacokinetics, and high target occupancy, support its continued development as a potential therapeutic agent for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive foundation for understanding the core pharmacology of branebrutinib, which will be valuable for researchers and clinicians in the field of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Branebrutinib: A Technical Guide to Covalent BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of branebrutinib (B606338) (BMS-986195), a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Branebrutinib's mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization are detailed herein, offering a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Branebrutinib and BTK
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling molecule in the B-cell receptor (BCR) pathway, essential for B-cell development, differentiation, activation, and survival.[1][2][3][4] BTK is also involved in signaling pathways of other immune cells, including Fc receptors in myeloid cells like monocytes, and Fcε receptors in granulocytes.[1][5] Its central role in these pathways makes it a compelling therapeutic target for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and lupus.[1][5]
Branebrutinib is an orally administered small molecule that functions as a covalent, irreversible inhibitor of BTK.[6][7][8] It achieves this by forming a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[6][7][9][10] This targeted covalent inhibition strategy was designed to achieve high potency and selectivity, with the goal of providing robust in vivo efficacy at low doses.[5]
Mechanism of Covalent Inhibition
Branebrutinib's mechanism of action is centered on its ability to form a permanent covalent bond with its target, BTK. This irreversible binding distinguishes it from traditional, non-covalent inhibitors.
The key steps in the covalent inhibition of BTK by branebrutinib are:
-
Non-covalent Binding: Branebrutinib initially binds to the ATP-binding pocket of BTK in a reversible manner. This initial binding is guided by non-covalent interactions, such as hydrogen bonds, with residues in the kinase's active site.[5]
-
Covalent Bond Formation: Once positioned correctly within the active site, a reactive group on the branebrutinib molecule, a but-2-ynamide (B6235448) acceptor, undergoes a Michael addition reaction with the thiol group of the Cys481 residue.[3][5] This forms a stable, irreversible covalent bond.
-
BTK Inactivation: The formation of this covalent bond permanently blocks the active site of BTK, preventing it from binding to ATP and carrying out its phosphorylation function. This leads to the abrogation of downstream signaling cascades.
The covalent nature of this interaction results in a prolonged pharmacodynamic effect that outlasts the presence of the drug in plasma.[6][8] Even after branebrutinib is cleared from circulation, BTK remains inhibited until new protein is synthesized.
Caption: Covalent inhibition mechanism of BTK by branebrutinib.
Quantitative Pharmacological Profile
Branebrutinib has been extensively characterized through a variety of in vitro and in vivo studies, demonstrating its high potency, selectivity, and favorable pharmacokinetic properties.
In Vitro Potency and Selectivity
The following tables summarize the in vitro inhibitory activity of branebrutinib against BTK and other kinases, as well as its effects in cellular assays.
| Target | IC50 (nM) | Assay Type | Reference |
| BTK | 0.1 | Cell-free assay | [7][11][12][13] |
| TEC | 0.9 | Cell-free assay | [11] |
| BMX | 1.5 | Cell-free assay | [11] |
| TXK | 5 | Cell-free assay | [11] |
Table 1: In Vitro Inhibitory Potency of Branebrutinib against Tec Family Kinases.
| Assay Description | IC50 (nM) | Cell Type | Reference |
| BCR-stimulated CD69 expression on B cells | 11 | Human whole blood | [11] |
| B cell calcium flux | 7 | B cells | [5] |
| Antigen-dependent IL-6 production, CD86 expression, and proliferation | <1 | B cells | [7][12] |
| FcγR-dependent TNF-α production | <1 | Human cells | [7] |
Table 2: Cellular Activity of Branebrutinib.
Branebrutinib exhibits high selectivity for BTK. It is over 5,000-fold more selective for BTK than for a panel of 240 other kinases, with only four related Tec family kinases showing less than 5,000-fold selectivity.[6][11] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile. For instance, unlike some other BTK inhibitors, branebrutinib lacks activity against epidermal growth factor receptor (EGFR) kinases.[6]
Pharmacokinetics
Pharmacokinetic studies in both preclinical species and humans have shown that branebrutinib is rapidly absorbed and has a short plasma half-life.
| Parameter | Value | Species | Reference |
| Time to Cmax (Tmax) | 0.58 - 1.0 hours | Various | [11] |
| < 1 hour | Human | [6][8] | |
| Plasma Half-life (t1/2) | 0.46 - 4.3 hours (IV) | Various | [11] |
| 1.2 - 1.7 hours | Human | [6][8] | |
| Absolute Oral Bioavailability | 100% | Mouse | [11] |
| 74% | Rat | [11] | |
| 46% | Cynomolgus Monkey | [11] | |
| 81% | Dog | [11] | |
| Brain Penetration | <5% of plasma concentration | Mouse, Rat, Dog | [11] |
Table 3: Summary of Pharmacokinetic Parameters for Branebrutinib.
Pharmacodynamics
Despite its short plasma half-life, branebrutinib demonstrates a durable pharmacodynamic effect due to its covalent mechanism of action. BTK occupancy, a measure of the proportion of BTK enzyme that is covalently bound by the drug, is rapid and sustained.
| Dose (Human) | BTK Occupancy | Time to Occupancy | Reference |
| 10 mg (single dose) | 100% | Rapid | [6][8] |
| ≥ 3 mg (once daily) | >99% | Not specified | [5] |
Table 4: In Vivo BTK Occupancy in Humans.
The mean half-life of BTK occupancy in a multiple ascending dose study was 115-154 hours, indicating that the pharmacodynamic effects are maintained long after the drug is cleared from the plasma.[6][8] This allows for once-daily dosing.
Key Signaling Pathways Modulated by Branebrutinib
Branebrutinib exerts its therapeutic effects by inhibiting BTK-dependent signaling pathways in various immune cells.
B-Cell Receptor (BCR) Signaling
The BCR signaling cascade is fundamental for B-cell function. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK.[2][3] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14][15] These molecules trigger downstream signaling pathways, including the activation of NF-κB and MAPK, which are crucial for B-cell proliferation, differentiation, and survival.[15] Branebrutinib's inhibition of BTK effectively blocks this entire cascade.
Caption: Simplified BTK-dependent B-Cell Receptor (BCR) signaling pathway.
Fc Receptor (FcR) Signaling
BTK is also a critical component of Fc receptor signaling in myeloid cells.[5][7] For instance, in monocytes, BTK is involved in the signaling of low-affinity activating-Fcγ receptors (e.g., FcγRIIa and FcγRIIIa) for immunoglobulin G (IgG) containing immune complexes.[5] In mast cells and basophils, BTK is involved in Fcε receptor signaling.[5] Inhibition of BTK by branebrutinib can therefore modulate the inflammatory responses of these cells, which is relevant for the treatment of autoimmune diseases.
Experimental Protocols
The characterization of branebrutinib involved a range of specialized experimental protocols. Below are detailed methodologies for key experiments.
BTK Enzymatic Assay (Cell-free)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of branebrutinib against purified BTK enzyme.
-
Principle: A biochemical assay that measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP in an appropriate buffer system.
-
Branebrutinib is added to the reaction mixture at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be done using various detection methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based assays that measure the amount of ADP produced.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assays for Functional Inhibition
-
Objective: To assess the ability of branebrutinib to inhibit BTK-mediated signaling in a cellular context.
-
Example (BCR-stimulated CD69 expression):
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
Cells are pre-incubated with various concentrations of branebrutinib or a vehicle control.
-
B-cell activation is stimulated by adding an anti-IgM antibody, which cross-links the BCR.
-
The cells are incubated for a sufficient time to allow for the upregulation of activation markers, such as CD69.
-
The expression of CD69 on the surface of B-cells (identified by a B-cell specific marker like CD19 or CD20) is measured by flow cytometry.
-
The IC50 value is determined by plotting the inhibition of CD69 expression against the branebrutinib concentration.
-
BTK Occupancy Assay
-
Objective: To quantify the percentage of BTK that is covalently bound by branebrutinib in vivo.
-
Principle: A mass spectrometry-based method is used to differentiate between drug-occupied and free BTK in peripheral blood cells.[8][16]
-
Methodology:
-
Blood samples are collected from subjects at various time points after administration of branebrutinib.
-
PBMCs are isolated from the blood samples.
-
Cell lysates are prepared to release the intracellular proteins, including BTK.
-
The BTK protein is captured from the lysate, often using an antibody specific to BTK.
-
The captured BTK is then digested into smaller peptides using a protease like trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer can distinguish between the peptide containing the Cys481 residue that is unbound and the same peptide that is covalently modified by branebrutinib (which will have a higher mass).
-
The relative abundance of the bound and unbound peptides is used to calculate the percentage of BTK occupancy.
-
Caption: Experimental workflow for determining BTK occupancy.
Conclusion
Branebrutinib is a potent and highly selective covalent inhibitor of BTK that has demonstrated robust preclinical and clinical activity. Its mechanism of action, which involves the formation of an irreversible covalent bond with Cys481 in the BTK active site, leads to a prolonged pharmacodynamic effect that is advantageous for therapeutic applications. The comprehensive characterization of its pharmacological profile, supported by detailed experimental methodologies, provides a strong foundation for its continued development in the treatment of autoimmune diseases and other BTK-dependent conditions. This technical guide serves as a valuable resource for researchers and drug development professionals seeking a deeper understanding of branebrutinib and its role in the landscape of BTK inhibitors.
References
- 1. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. ashpublications.org [ashpublications.org]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
BMS-986195: A Technical Overview of its Selectivity Profile Against Tec Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branebrutinib (B606338) (BMS-986195) is a potent, orally bioavailable, and covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase and a key member of the Tec family of kinases, which plays a crucial role in the signaling pathways of various hematopoietic cells.[2] Specifically, BTK is essential for B-cell receptor (BCR) and Fc receptor signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] BMS-986195 covalently modifies a cysteine residue in the active site of BTK, leading to its rapid and sustained inactivation.[2] This technical guide provides an in-depth analysis of the selectivity profile of BMS-986195, with a particular focus on the Tec family of kinases, and details the experimental methodologies used for its characterization.
Data Presentation
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. BMS-986195 has demonstrated high selectivity for BTK over a broad panel of other kinases.[2][4][5] Its primary off-target activity is observed against other members of the Tec family of kinases.
Table 1: In Vitro Potency of BMS-986195 against Tec Family Kinases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-986195 against key members of the Tec family of kinases in cell-free assays.
| Kinase | IC50 (nM) | Selectivity vs. BTK (Fold) |
| BTK | 0.1 [4][5] | 1 |
| TEC | 0.9[4][5] | 9 |
| BMX | 1.5[4][5] | 15 |
| TXK | 5.0[5] | 50 |
Note: The selectivity fold is calculated as the IC50 for the respective kinase divided by the IC50 for BTK.
Table 2: Cellular Activity of BMS-986195
This table presents the IC50 values of BMS-986195 in various cell-based functional assays, demonstrating its potent inhibition of B-cell signaling.
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
| B-Cell Proliferation | Peripheral B-cells | BCR stimulation | Proliferation | 0.04[4] |
| CD86 Expression | Peripheral B-cells | BCR stimulation | CD86 surface expression | 0.3[4] |
| TNFα Production | Human PBMCs | Fcγ receptor stimulation | TNFα production | 0.3[4] |
| Calcium Flux | Ramos B-cells | BCR stimulation | Calcium mobilization | 7.2[4] |
| CD69 Expression | Human Whole Blood | BCR stimulation | CD69 surface expression | 11[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays cited.
Biochemical Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory activity of BMS-986195 on purified kinase enzymes.
Objective: To measure the IC50 values of BMS-986195 against purified Tec family kinases.
General Methodology:
-
Reagents: Recombinant human Tec family kinase enzymes (BTK, TEC, BMX, TXK), appropriate peptide or protein substrate, ATP, and BMS-986195 at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a radiometric assay (detecting incorporation of 32P or 33P from radiolabeled ATP) or a non-radioactive method like fluorescence polarization or luminescence-based ATP detection.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Human Whole Blood B-Cell Activation Assay
This assay assesses the functional consequences of BTK inhibition in a more physiologically relevant ex vivo setting.
Objective: To measure the potency of BMS-986195 in inhibiting BCR-mediated B-cell activation in human whole blood.
General Methodology:
-
Sample Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Procedure:
-
Aliquots of whole blood are treated with a range of concentrations of BMS-986195 or a vehicle control.
-
The blood is then stimulated with a B-cell receptor agonist (e.g., anti-IgM antibody) to induce B-cell activation. An unstimulated control is also included.
-
The samples are incubated for a set period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Following incubation, red blood cells are lysed.
-
The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
-
Data Acquisition and Analysis: The samples are analyzed by flow cytometry. B-cells are identified based on their specific markers, and the expression level of CD69 on the B-cell population is quantified. The IC50 value is calculated by plotting the inhibition of CD69 expression against the BMS-986195 concentration.
In Vivo BTK Occupancy Assay
This assay measures the extent and duration of BTK engagement by BMS-986195 in a living organism.
Objective: To determine the percentage of BTK that is covalently bound by BMS-986195 over time after administration.
General Methodology:
-
Sample Collection: Blood samples are collected from subjects at various time points before and after the administration of BMS-986195.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples.
-
Cell lysates are prepared to extract the proteins, including BTK.
-
A mass spectrometry-based approach is typically used to differentiate between BMS-986195-bound (occupied) BTK and unbound (free) BTK. This often involves immunocapture to isolate BTK, followed by enzymatic digestion and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The covalent modification by BMS-986195 results in a specific mass shift in the target peptide containing the cysteine residue.
-
-
Data Analysis: The ratio of the occupied BTK peptide to the total BTK peptide (occupied + free) is used to calculate the percentage of BTK occupancy at each time point.
Mandatory Visualizations
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK and other Tec family kinases in the B-cell receptor signaling cascade.
References
- 1. abmole.com [abmole.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
Branebrutinib's Downstream Effects: A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branebrutinib (B606338) (BMS-986195) is a potent, highly selective, and irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a central node in multiple immunomodulatory pathways, BTK represents a critical therapeutic target for a range of autoimmune diseases.[1][3] This technical guide provides an in-depth analysis of the downstream signaling cascades modulated by branebrutinib. By elucidating its mechanism of action on B-cell receptor (BCR), Fc receptor (FcR), and RANKL receptor signaling, we offer a comprehensive resource for researchers in immunology and drug development. This document details the quantitative inhibitory effects of branebrutinib, provides granular experimental protocols for key assays, and visualizes the core signaling pathways using standardized diagrams.
Core Mechanism of Action
Branebrutinib is an orally active small molecule that functions as a covalent, irreversible inhibitor of BTK.[1] It achieves this by covalently modifying a cysteine residue within the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[2] This targeted inhibition is highly selective; branebrutinib demonstrates over 5,000-fold selectivity for BTK compared to a panel of over 240 other kinases.[4] The primary therapeutic consequence of this action is the disruption of signaling pathways that are crucial for the function of various hematopoietic cells, most notably B cells and myeloid cells.[1]
Quantitative Analysis of Branebrutinib's Inhibitory Activity
The potency of branebrutinib has been rigorously quantified across a range of biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and kinetic parameters, providing a clear comparative overview of its efficacy.
| Assay Type | Target/Endpoint | IC₅₀ (nM) | Reference |
| Cell-Free Kinase Assay | BTK Enzyme Activity | 0.1 | [4] |
| Human Whole Blood Assay | BCR-Stimulated CD69 Expression on B cells | 11 | [4][5] |
| Human Whole Blood Assay | BTK Inactivation | 5 | [5] |
| Ramos B-cell Assay | BCR-Stimulated Calcium Flux | 7 | [5] |
| B-cell Assay | BCR-Stimulated Cytokine Production (General) | <1 | [5] |
| B-cell Assay | BCR-Stimulated Proliferation | <1 | [5] |
| B-cell Assay | BCR-Stimulated CD86 Expression | <1 | [5] |
| PBMC Assay | FcγR-Mediated TNF-α Production | <1 | [5] |
Table 1: Summary of Branebrutinib IC₅₀ Values for Key Biological Endpoints.
| Kinase Target | IC₅₀ (nM) | Reference |
| BTK | 0.1 | [4] |
| TEC | 0.9 | [4] |
| BMX | 1.5 | [4] |
| TXK | 5 | [4] |
Table 2: Kinase Selectivity Profile of Branebrutinib within the Tec Family.
Downstream Signaling Pathways
Branebrutinib's inhibition of BTK disrupts several critical downstream signaling pathways integral to the pathogenesis of autoimmune diseases.
B-Cell Receptor (BCR) Signaling
BCR signaling is fundamental for B-cell activation, proliferation, differentiation, and the production of antibodies and cytokines.[5] BTK is a crucial component of this pathway, acting downstream of the initial receptor engagement and SYK activation. Branebrutinib's inhibition of BTK effectively blocks this entire cascade.
Key downstream effects of BTK inhibition in the BCR pathway include:
-
Inhibition of PLCγ2 Activation: BTK is responsible for the phosphorylation and activation of Phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Suppression of Calcium Mobilization: IP₃ triggers the release of calcium from intracellular stores, a critical second messenger for B-cell activation. Branebrutinib potently inhibits this calcium flux.[5]
-
Downregulation of MAPK and NF-κB Pathways: DAG and calcium influx collaboratively activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (involving ERK) and the Nuclear Factor-kappa B (NF-κB) pathway. Both pathways are essential for the transcription of genes involved in inflammation, cell survival, and proliferation. Recent studies in a lipopolysaccharide/galactosamine-induced hepatitis mouse model have shown that branebrutinib treatment reduces the phosphorylation of JNK (a member of the MAPK family) and IκBα (an inhibitor of NF-κB), confirming its inhibitory effect on these pathways.[6]
Fc Receptor (FcR) Signaling
BTK is also a critical signaling molecule downstream of Fc receptors (FcγR on monocytes/macrophages and FcεR on mast cells/basophils).[1] These receptors, when activated by immune complexes (e.g., antibody-coated pathogens or autoantibodies), trigger the release of pro-inflammatory cytokines and other mediators. Branebrutinib has been shown to be highly effective at inhibiting TNF-α production mediated by FcγR activation, with a potency equivalent to its effects on BCR-dependent endpoints.[5]
RANKL Signaling and Osteoclastogenesis
BTK-dependent signaling plays a crucial role in the differentiation of osteoclasts, the cells responsible for bone resorption. This process is primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). By inhibiting BTK, branebrutinib can interfere with RANKL-controlled osteoclastogenesis, suggesting a potential therapeutic benefit in diseases characterized by inflammatory bone erosion, such as rheumatoid arthritis.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for branebrutinib and general laboratory procedures for similar assays.[5][7][8][9][10][11][12][13]
Human Recombinant BTK Enzyme Assay
-
Objective: To determine the direct inhibitory activity of branebrutinib on purified BTK enzyme.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the BTK enzyme.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add recombinant human BTK enzyme to wells of a low-volume 384-well plate.
-
Add serial dilutions of branebrutinib or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP (at a concentration near the Kₘ for BTK) and a biotinylated peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (europium).
-
Calculate the ratio of the two emission signals and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.
-
Human Whole Blood B-Cell Activation Assay (CD69 Expression)
-
Objective: To measure the functional inhibition of BCR signaling in a physiologically relevant matrix.
-
Principle: B-cell activation via BCR cross-linking leads to the upregulation of the early activation marker CD69 on the cell surface, which can be quantified by flow cytometry.
-
Procedure:
-
Collect fresh human whole blood in heparin-containing tubes.
-
Add serial dilutions of branebrutinib or vehicle control (DMSO) to aliquots of whole blood. Incubate for 1-2 hours at 37°C.
-
Stimulate B-cell activation by adding an anti-IgD antibody or F(ab')₂ fragment anti-IgM/IgG to cross-link the BCR. Leave an unstimulated control sample.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, add a cocktail of fluorescently-labeled antibodies to identify B cells (e.g., anti-CD19) and quantify activation (anti-CD69).
-
Incubate for 15-30 minutes at 4°C in the dark.
-
Lyse red blood cells using a commercial lysis buffer (e.g., BD FACS Lysing Solution).
-
Wash the remaining leukocytes with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspend cells and acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells. Calculate IC₅₀ values based on the inhibition of CD69 upregulation in stimulated samples.
-
Calcium Flux Assay in B-Cells
-
Objective: To measure the inhibition of intracellular calcium mobilization following BCR stimulation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM). Upon BCR stimulation, the release of intracellular calcium stores causes a change in the dye's fluorescence, which is measured over time by flow cytometry.
-
Procedure:
-
Use a B-cell line (e.g., Ramos) or isolated primary B cells.
-
Load cells with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in a suitable buffer for 30-45 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Pre-treat the cells with serial dilutions of branebrutinib or vehicle control for a specified time (e.g., 30-60 minutes).
-
Acquire a baseline fluorescence signal on a flow cytometer for approximately 30-60 seconds.
-
While continuing acquisition, add a BCR stimulus (e.g., anti-IgM F(ab')₂ fragment) to the cell suspension.
-
Continue recording the fluorescence signal for several minutes to capture the peak and subsequent plateau phases of the calcium response.
-
Analyze the data by plotting fluorescence intensity over time. The inhibitory effect of branebrutinib is quantified by the reduction in the peak fluorescence signal compared to the vehicle-treated control.
-
FcγR-Mediated TNF-α Release Assay
-
Objective: To assess branebrutinib's ability to inhibit cytokine release from myeloid cells following FcγR stimulation.
-
Principle: Peripheral blood mononuclear cells (PBMCs), which include monocytes, are stimulated with immune complexes to trigger FcγR signaling and TNF-α production. The amount of TNF-α released into the supernatant is quantified by ELISA.
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of branebrutinib or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells by adding plate-bound IgG or aggregated IgG to cross-link Fcγ receptors.
-
Incubate for 18-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Calculate IC₅₀ values based on the dose-dependent inhibition of TNF-α release.
-
Western Blot for Phosphorylated Signaling Proteins
-
Objective: To directly visualize the effect of branebrutinib on the phosphorylation status of downstream signaling proteins (e.g., IκBα, JNK, STAT3).
-
Principle: Cells are treated with branebrutinib and stimulated, then lysed. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Procedure:
-
Culture appropriate cells (e.g., primary immune cells or relevant cell lines) and serum-starve if necessary to reduce basal signaling.
-
Pre-treat cells with branebrutinib or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM for BCR pathway, LPS for TLR pathway) for a short duration (e.g., 5-30 minutes) to induce phosphorylation.
-
Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Conclusion
Branebrutinib is a highly potent and selective covalent inhibitor of BTK that effectively abrogates downstream signaling from key immune receptors, including the BCR, FcRs, and RANK. Its mechanism of action translates to robust inhibition of critical cellular functions such as B-cell activation, pro-inflammatory cytokine release, and osteoclastogenesis. The quantitative data and detailed methodologies provided in this guide serve as a foundational resource for researchers and drug developers working to further characterize branebrutinib and explore its therapeutic potential in autoimmune and inflammatory diseases. The visualization of the affected signaling pathways offers a clear framework for understanding its multifaceted immunomodulatory effects at a molecular level.
References
- 1. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The novel Bruton tyrosine kinase inhibitor branebrutinib abrogates lipopolysaccharide/galactosamine-induced hepatic injury via limiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
- 8. Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Branebrutinib in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branebrutinib (B606338) (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key mediator in B-cell receptor (BCR) and Fc receptor signaling pathways, BTK is a critical therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and lupus.[3][4][5] Branebrutinib's irreversible binding to a cysteine residue in the active site of BTK leads to rapid and sustained inactivation of the enzyme.[2] This technical guide provides a comprehensive summary of the pharmacokinetic profile of Branebrutinib in various animal models, offering insights for researchers and professionals in drug development.
Quantitative Pharmacokinetic Parameters
Multi-species pharmacokinetic studies have demonstrated that Branebrutinib possesses favorable drug-like properties. The compound exhibits variable oral bioavailability across species and is characterized by low total body plasma clearance.[1] Despite high protein binding (free fraction: 0.2-1.2%), its steady-state volume of distribution suggests some extravascular distribution.[1] A notable characteristic is its very low penetration of the blood-brain barrier.[1][2]
| Parameter | Mouse | Rat | Cynomolgus Monkey | Dog |
| Absolute Oral Bioavailability (%) | 100[1] | 74[1] | 46[1] | 81[1] |
| Plasma T1/2 (IV) | 0.46 - 4.3 h (across species)[1] | 0.46 - 4.3 h (across species)[1] | 0.46 - 4.3 h (across species)[1] | 0.46 - 4.3 h (across species)[1] |
| Tmax (Oral) | 0.58 - 1.0 h (across species)[1] | 0.58 - 1.0 h (across species)[1] | 0.58 - 1.0 h (across species)[1] | 0.58 - 1.0 h (across species)[1] |
| Total Body Plasma Clearance | Low[1] | Low[1] | Low[1] | Low[1] |
| Brain Penetration | <5% of plasma concentration[1][2] | <5% of plasma concentration[1] | Not Specified | <5% of plasma concentration[1] |
Experimental Protocols
While specific, detailed protocols from the original studies are not fully available, a general methodology for assessing the pharmacokinetics of Branebrutinib in animal models can be outlined as follows.
Objective: To determine the pharmacokinetic profile of Branebrutinib following intravenous and oral administration in a relevant animal model (e.g., mouse, rat, dog, or cynomolgus monkey).
Methodology:
-
Animal Models: Healthy, adult male and female animals of the selected species are used. Animals are housed in controlled environments with standard diet and water ad libitum.
-
Dosing:
-
Intravenous (IV): A single bolus dose of Branebrutinib, formulated in a suitable vehicle, is administered via an appropriate vein (e.g., tail vein in rodents, cephalic vein in larger animals).
-
Oral (PO): A single dose of Branebrutinib, formulated as a solution or suspension, is administered via oral gavage.
-
-
Sample Collection:
-
Serial blood samples are collected from a suitable site (e.g., retro-orbital sinus, jugular vein, or other appropriate vessel) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Plasma samples are stored frozen (e.g., at -80°C) until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of Branebrutinib are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for linearity, accuracy, precision, and selectivity.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters calculated include: maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T1/2), clearance (CL), and volume of distribution (Vd).
-
For oral doses, absolute bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualizations
Signaling Pathway of Branebrutinib's Target: BTK
Bruton's tyrosine kinase (BTK) is a crucial signaling molecule in multiple pathways within immune cells.[3][5] Its inhibition by Branebrutinib impacts B-cell activation, as well as functions of myeloid cells like monocytes, mast cells, and basophils.[3]
Caption: BTK signaling pathways inhibited by Branebrutinib.
Experimental Workflow for Animal Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of Branebrutinib in animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Target Validation of Branebrutinib (BMS-986195)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Branebrutinib (B606338) (BMS-986195), a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The document delves into the core mechanism of action, presents key preclinical and clinical data, outlines detailed experimental protocols for target validation, and visualizes critical signaling pathways and experimental workflows.
Introduction to Branebrutinib and its Target: Bruton's Tyrosine Kinase (BTK)
Branebrutinib is an orally administered small molecule that irreversibly binds to and inhibits the activity of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of various signaling pathways in hematopoietic cells.[1][3] It is particularly important in B-cell development, activation, proliferation, and survival, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[3][4][5][6] BTK is also involved in signaling downstream of Fc receptors in myeloid cells and RANK receptors in osteoclasts.[1][7][8]
Branebrutinib was designed to be a highly selective and potent covalent inhibitor of BTK.[1][2][7] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1][9][10] This targeted covalent inhibition allows for prolonged pharmacodynamic effects even after the drug's plasma concentration has diminished.[1][2]
Mechanism of Action and Signaling Pathway
BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of intracellular signaling events is initiated, leading to the activation of BTK.[3][11] Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events leading to the activation of transcription factors like NF-κB, NFAT, and MAPK.[3][9][12] These transcription factors are essential for B-cell proliferation, differentiation, and survival.[3][4] Branebrutinib, by covalently binding to BTK, effectively blocks this signaling cascade.[13]
Below is a diagram illustrating the BTK signaling pathway and the point of intervention by Branebrutinib.
Quantitative Data for Target Validation
The following tables summarize the key quantitative data that validate BTK as the target of Branebrutinib and demonstrate the drug's potency, selectivity, and pharmacodynamic effects.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | IC50 | Selectivity vs. BTK | Reference |
| BTK (recombinant enzyme) | 0.1 nM | - | [14][15][16] |
| TEC | 0.9 nM | 9-fold | [14] |
| BMX | 1.5 nM | 15-fold | [14] |
| TXK | 5 nM | 50-fold | [14] |
| Other Tec Family Kinases | - | 9 to 1,000-fold | [14] |
| >240 Other Kinases | - | >5,000-fold | [1][14] |
| BCR-stimulated CD69 expression (human whole blood) | 11 nM | - | [7][14] |
Table 2: Pharmacokinetics in Healthy Participants (Single Ascending Dose - SAD)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |
| 0.3 mg | - | <1 | - | 1.2-1.7 | [1][2] |
| 10 mg | - | <1 | - | 1.2-1.7 | [1][2] |
| 30 mg | - | <1 | - | 1.2-1.7 | [1][2] |
Table 3: Pharmacodynamics - BTK Occupancy in Healthy Participants
| Dose | Time Point | BTK Occupancy | Reference |
| 10 mg (single dose) | Post-dose | 100% | [1][2][17] |
| Multiple Ascending Doses (0.3-10 mg) | Steady State | 50-98% | [1] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the curve, t1/2 = Half-life.
Experimental Protocols for Target Validation
Detailed methodologies for key experiments are crucial for understanding and replicating target validation studies.
In Vitro BTK Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of Branebrutinib on recombinant human BTK enzyme.
Methodology:
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), Branebrutinib at various concentrations, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of Branebrutinib in DMSO and then in assay buffer. b. In a 384-well plate, add the BTK enzyme to each well. c. Add the diluted Branebrutinib or vehicle control (DMSO) to the wells and incubate for a predetermined time to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Incubate the reaction at room temperature for a specified period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. g. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: a. Plot the percentage of BTK inhibition against the logarithm of Branebrutinib concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Human Whole Blood Assay for B-Cell Activation (CD69 Expression)
Objective: To assess the functional effect of Branebrutinib on B-cell activation in a physiologically relevant ex vivo system.
Methodology:
-
Reagents and Materials: Freshly drawn human whole blood from healthy donors, Branebrutinib at various concentrations, B-cell receptor agonist (e.g., anti-IgM antibody), fluorescently labeled antibodies against CD19 (B-cell marker) and CD69 (activation marker), red blood cell lysis buffer, and a flow cytometer.
-
Procedure: a. Aliquot whole blood into tubes. b. Add serial dilutions of Branebrutinib or vehicle control and incubate for a specified time. c. Stimulate B-cell activation by adding the BCR agonist and incubate at 37°C in a CO2 incubator. d. After the stimulation period, add fluorescently labeled anti-CD19 and anti-CD69 antibodies to stain the cells. e. Lyse the red blood cells using a lysis buffer. f. Wash and resuspend the remaining white blood cells in a suitable buffer for flow cytometry.
-
Data Analysis: a. Acquire data on a flow cytometer, gating on the CD19-positive B-cell population. b. Determine the percentage of CD69-positive B cells for each Branebrutinib concentration. c. Plot the percentage of inhibition of CD69 expression against the logarithm of Branebrutinib concentration and calculate the IC50 value.
BTK Occupancy Assay by Mass Spectrometry
Objective: To directly measure the percentage of BTK protein that is covalently bound by Branebrutinib in vivo.
Methodology:
-
Sample Collection: Collect whole blood samples from subjects at various time points after Branebrutinib administration.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs, which contain B cells and other cells expressing BTK, from the whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis and Protein Extraction: Lyse the isolated PBMCs to release the cellular proteins, including BTK.
-
BTK Immunoprecipitation: Use an anti-BTK antibody to specifically capture both free and Branebrutinib-bound BTK from the cell lysate.
-
Trypsin Digestion: Digest the immunoprecipitated BTK with trypsin to generate specific peptides. The peptide containing the Cys481 residue will have a different mass depending on whether it is bound to Branebrutinib.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: a. Separate the tryptic peptides using liquid chromatography. b. Analyze the peptides by tandem mass spectrometry to identify and quantify the peptide containing Cys481 in both its unbound and Branebrutinib-bound forms.
-
Data Analysis: a. Calculate the BTK occupancy as the ratio of the signal intensity of the Branebrutinib-bound peptide to the total signal intensity (bound + unbound peptide), expressed as a percentage.[2]
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the key target validation experiments.
Conclusion
The comprehensive data from in vitro, ex vivo, and in vivo studies provide robust validation for Bruton's tyrosine kinase as the primary target of Branebrutinib (BMS-986195). The high potency and selectivity of Branebrutinib for BTK, coupled with its ability to achieve high and sustained target occupancy in humans at well-tolerated doses, underscore its potential as a therapeutic agent for various immune-mediated diseases. The detailed experimental protocols and workflows presented in this guide offer a clear framework for the continued research and development of Branebrutinib and other targeted covalent inhibitors.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emjreviews.com [emjreviews.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
The Discovery and Synthesis of Branebrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branebrutinib (B606338) (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling node in various immune cells.[1][2][3] Its irreversible mechanism of action and impressive selectivity profile have positioned it as a promising therapeutic candidate for a range of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of Branebrutinib, intended to serve as a valuable resource for professionals in the field of drug development.
Introduction: The Role of BTK in Autoimmune Diseases
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[5] Beyond its role in B-cells, BTK is also involved in signaling pathways of other immune cells, including mast cells, macrophages, and neutrophils, through its engagement with Fc receptors and other signaling molecules. Dysregulation of BTK signaling has been implicated in the pathophysiology of numerous autoimmune diseases, making it a compelling target for therapeutic intervention.
The Discovery of Branebrutinib: A Strategic Approach to Covalent Inhibition
The discovery of Branebrutinib was the culmination of a strategic effort to develop a highly potent and selective covalent BTK inhibitor with a favorable safety profile. The medicinal chemistry campaign focused on optimizing a reversible inhibitor scaffold to incorporate a covalent warhead targeting the Cys481 residue in the active site of BTK.
Lead Optimization and Structure-Activity Relationship (SAR)
The development of Branebrutinib began with a deep understanding of the structure-activity relationships of reversible BTK inhibitors. The core of the lead series was a dimethylindole carboxamide scaffold, which provided a balance of potency, selectivity, and favorable pharmacokinetic properties.[6] The key challenge was to introduce a covalent warhead that would irreversibly bind to Cys481 without compromising the compound's selectivity or introducing off-target toxicities.
The SAR exploration focused on the linker connecting the core scaffold to the electrophilic warhead. Various saturated linkers with different sizes, points of attachment, and chirality were investigated in combination with less reactive acceptors to fine-tune the geometry and optimize the rate of inactivation (k_inact) while maintaining high binding affinity (K_i).[6] This systematic approach led to the identification of the (S)-3-aminopiperidine linker paired with a but-2-ynamide (B6235448) acceptor as the optimal combination, balancing potency, reactivity, and pharmacokinetic stability.[6] Further modifications to the core indole (B1671886) structure ultimately led to the selection of Branebrutinib (5a in the discovery publication) as the clinical candidate.[6]
In Vitro Potency and Selectivity
Branebrutinib demonstrated exceptional potency against BTK with an IC50 of 0.1 nM.[1] In a panel of over 240 kinases, Branebrutinib exhibited remarkable selectivity, with greater than 5,000-fold selectivity for BTK over the vast majority of kinases.[5] Significant inhibition was primarily observed against other members of the Tec family of kinases, albeit at much lower potencies than for BTK.[5] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 0.1 | 1 |
| TEC | >10 | >100 |
| ITK | >100 | >1000 |
| BMX | >100 | >1000 |
| EGFR | >5000 | >50000 |
| JAK3 | >5000 | >50000 |
| Table 1: Kinase selectivity profile of Branebrutinib. Data compiled from publicly available sources. |
Synthesis of Branebrutinib
The synthesis of Branebrutinib has been described through both a discovery route and a more efficient four-step commercial synthesis.
Discovery Synthesis
The initial synthesis of Branebrutinib involved a multi-step sequence, which has been detailed in the primary discovery publication.[2]
Four-Step Commercial Synthesis
A more streamlined and scalable four-step commercial synthesis of Branebrutinib has been developed, leveraging high-throughput experimentation to optimize the route. This improved synthesis is a testament to the advancements in process chemistry, enabling the efficient production of this complex molecule.
Mechanism of Action and Signaling Pathways
Branebrutinib is a covalent, irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[1] This irreversible binding permanently inactivates the kinase, thereby blocking its downstream signaling functions.
BTK Signaling Pathway
BTK is a central node in multiple signaling pathways that are critical for the function of various immune cells. The inhibition of BTK by Branebrutinib disrupts these pathways, leading to its therapeutic effects.
Figure 1: Simplified BTK signaling pathway and the point of inhibition by Branebrutinib.
Experimental Protocols
This section outlines the general methodologies for key experiments used in the characterization of Branebrutinib, based on publicly available information.
BTK Kinase Inhibition Assay
Principle: To determine the in vitro potency of Branebrutinib against BTK, a biochemical assay measuring the phosphorylation of a substrate peptide by the BTK enzyme is performed. The rate of this reaction is quantified in the presence of varying concentrations of the inhibitor.
General Protocol:
-
Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP in a suitable kinase buffer.
-
Serial dilutions of Branebrutinib are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., ADP-Glo™) or a fluorescence-based method.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Covalent BTK Inhibitor Kinetic Analysis (k_inact/K_i Determination)
Principle: For covalent inhibitors, the potency is best described by the second-order rate constant k_inact/K_i, which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).
General Protocol:
-
The BTK enzyme is incubated with various concentrations of Branebrutinib for different time intervals.
-
At each time point, the remaining enzyme activity is measured using a kinase activity assay as described above.
-
The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by fitting the data to a first-order decay model.
-
The k_obs values are then plotted against the inhibitor concentration, and the data are fitted to the appropriate equation to determine k_inact and K_i. The ratio k_inact/K_i is then calculated.
Figure 2: Workflow for determining the k_inact/K_i of a covalent inhibitor.
BTK Occupancy Assay by Mass Spectrometry
Principle: This assay quantifies the percentage of BTK enzyme that is covalently bound by Branebrutinib in a cellular or in vivo context. It involves the tryptic digestion of BTK and the subsequent analysis of the resulting peptides by mass spectrometry to identify and quantify the modified (drug-bound) and unmodified Cys481-containing peptide.
General Protocol:
-
Cells or tissues are treated with Branebrutinib.
-
BTK is isolated from the cell lysate, often by immunoprecipitation.
-
The isolated BTK is denatured, reduced, alkylated (with a reagent that does not modify the drug-bound cysteine), and then digested with trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of the peptide containing the unmodified Cys481 and the peptide containing the Branebrutinib-modified Cys481 is determined.
-
BTK occupancy is calculated as the percentage of the modified peptide relative to the sum of the modified and unmodified peptides.
Human Whole Blood Assay for CD69 Expression
Principle: This cellular assay assesses the functional consequence of BTK inhibition in a physiologically relevant matrix. B-cell activation via BCR stimulation leads to the upregulation of the surface marker CD69. The ability of Branebrutinib to inhibit this upregulation is a measure of its cellular potency.
General Protocol:
-
Freshly drawn human whole blood is treated with various concentrations of Branebrutinib.
-
The blood is then stimulated with a BCR agonist (e.g., anti-IgM or anti-IgD) to induce B-cell activation.
-
After an incubation period, red blood cells are lysed.
-
The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
The expression of CD69 on the B-cell population is quantified by flow cytometry.
-
The IC50 value for the inhibition of CD69 upregulation is determined.
Preclinical and Clinical Development
Preclinical Efficacy in Autoimmune Models
Branebrutinib has demonstrated significant efficacy in various preclinical models of autoimmune diseases. In rodent models of arthritis, Branebrutinib treatment led to a reduction in disease severity, joint inflammation, and bone erosion.[7][8] In models of lupus, it has been shown to suppress B-cell activation and reduce autoantibody production.[1][4] These preclinical findings provided a strong rationale for its clinical development in autoimmune indications.
Pharmacokinetics and Pharmacodynamics in Humans
A Phase I clinical trial in healthy volunteers revealed that Branebrutinib is rapidly absorbed, with a relatively short plasma half-life.[4] However, due to its covalent mechanism of action, the pharmacodynamic effect (BTK occupancy) is prolonged and disconnected from the plasma concentration of the drug.[4] High and sustained BTK occupancy was achieved at well-tolerated doses.[4]
| Parameter | Value |
| Absorption | Rapid |
| Plasma Half-life | Short |
| BTK Occupancy | High and sustained |
| Safety | Generally well-tolerated in Phase I |
| Table 2: Summary of Branebrutinib's Pharmacokinetic and Pharmacodynamic Properties in Humans. |
Clinical Trials in Autoimmune Diseases
Branebrutinib has been evaluated in Phase II clinical trials for several autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and Sjögren's syndrome.[9][10][11][12] While detailed results from all trials are not yet fully public, the progression of Branebrutinib through clinical development underscores its potential as a novel treatment for these debilitating conditions. The completion of a Phase II trial in atopic dermatitis has also been noted.[13]
Conclusion
Branebrutinib is a testament to the power of strategic drug design, combining a deep understanding of enzyme kinetics, structure-activity relationships, and a targeted covalent inhibition approach. Its high potency, remarkable selectivity, and promising preclinical and early clinical data highlight its potential to become a valuable therapeutic option for patients with autoimmune diseases. This technical guide has provided a comprehensive overview of the discovery and development of Branebrutinib, offering valuable insights for researchers and drug development professionals working on the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Study to Assess Safety and Effectiveness of Branebrutinib Treatment in Participants With Active Systemic Lupus Erythematosus or Primary Sjögren's Syndrome, or Branebrutinib Treatment Followed by Open-label Abatacept Treatment in Study Participants With Active Rheumatoid Arthritis [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study to Assess Safety and Effectiveness of Branebrutinib Treatment in Participants With Active Systemic Lupus Erythematosus or Primary Sjögren's Syndrome, or Branebrutinib Treatment Followed by Open-label Abatacept Treatment in Study Participants With Active Rheumatoid Arthritis | BMS Clinical Trials [bmsclinicaltrials.com]
- 13. Pipeline Moves: advancement prospects slump for systemic lupus drug after negative topline data [clinicaltrialsarena.com]
Branebrutinib's Activity in Fc Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branebrutinib (B606338) (BMS-986195) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial signaling molecule in various hematopoietic cells.[1][2] Its role is well-established in B-cell receptor (BCR) signaling, making it a therapeutic target for B-cell malignancies.[1][2] Beyond its function in B-cells, BTK is a critical component of signaling pathways downstream of Fc receptors (FcR), including the Fcγ receptors (FcγR) on monocytes and macrophages, and the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[1][2][4] This positions branebrutinib as a promising therapeutic agent for a range of autoimmune and inflammatory diseases where Fc receptor-mediated activation of immune cells is a key pathological driver.[1][2] This technical guide provides an in-depth overview of the activity of branebrutinib in Fc receptor signaling, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Quantitative Data on Branebrutinib and Related BTK Inhibitors
The following tables summarize the in vitro potency of branebrutinib and other relevant BTK inhibitors in various cellular assays. While specific data on branebrutinib's direct inhibition of Fc receptor-mediated responses is limited in publicly available literature, its high potency against BTK and its effects on downstream signaling in myeloid cells provide a strong rationale for its efficacy in these pathways.
Table 1: In Vitro Potency of Branebrutinib
| Target/Assay | Cell Type/System | IC50 | Reference |
| Bruton's Tyrosine Kinase (BTK) | Enzymatic Assay | 0.1 nM | [3] |
| TEC Kinase | Enzymatic Assay | 0.9 nM | [3] |
| BMX Kinase | Enzymatic Assay | 1.5 nM | [3] |
| TXK Kinase | Enzymatic Assay | 5 nM | [3] |
| BCR-stimulated CD69 Expression | Human Whole Blood (B-cells) | 11 nM | [3] |
Table 2: Potency of Other BTK Inhibitors in Fc Receptor-Mediated Assays
| BTK Inhibitor | Assay | Cell Type | Stimulus | IC50 | Reference |
| Fenebrutinib | TNF-α Release | Human iMicroglia | Immobilized IgG | 5.1 nM | [5] |
| Ibrutinib | Histamine Release | Human Basophils | Allergen | 0.003 - 0.023 µM | [6] |
| Ibrutinib | CD63, CD203c Upregulation | Human Basophils | anti-IgE | 0.1 - 0.5 µM | [6] |
| PCI-32765 | Histamine, LTC4, IL-4 Release | Human Basophils | anti-IgE | 3 - 6 nM | [7] |
| PCI-32765 | Calcium Mobilization | Human Basophils | anti-IgE | 30 - 40 nM | [7] |
Fc Receptor Signaling Pathways and the Role of Branebrutinib
Fc receptors play a pivotal role in the immune system by linking the humoral and cellular branches of immunity. Upon cross-linking by immune complexes (for FcγR) or allergen-bound IgE (for FcεRI), these receptors initiate a signaling cascade that leads to a variety of cellular responses, including phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), degranulation, and the release of pro-inflammatory cytokines and chemokines. BTK is a key downstream effector in these pathways.
Fcγ Receptor (FcγR) Signaling Pathway
Activating FcγRs (e.g., FcγRI, FcγRIIA, FcγRIIIA) are expressed on myeloid cells such as macrophages, neutrophils, and monocytes. The cross-linking of these receptors by antibody-coated targets or immune complexes triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex by Src family kinases like Lyn and Fyn. This creates docking sites for the tandem SH2 domains of spleen tyrosine kinase (Syk), which is subsequently activated. Activated Syk then phosphorylates and activates a range of downstream targets, including BTK and phospholipase Cγ2 (PLCγ2).[8] PLCγ2 activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in the production of pro-inflammatory cytokines like TNF-α and IL-6. Branebrutinib, by covalently and irreversibly binding to BTK, inhibits its activation and thereby blocks the propagation of this inflammatory signaling cascade.
Fcε Receptor I (FcεRI) Signaling Pathway
The high-affinity IgE receptor, FcεRI, is primarily found on mast cells and basophils.[9] Cross-linking of IgE bound to FcεRI by allergens initiates a signaling cascade that leads to degranulation (release of histamine, proteases, etc.) and the synthesis of inflammatory mediators.[9] Similar to FcγR signaling, this process begins with the activation of Src family kinases (Lyn and Fyn), which phosphorylate the ITAMs of the FcεRI β and γ chains.[9] This leads to the recruitment and activation of Syk.[9] Activated Syk then phosphorylates and activates downstream signaling molecules, including BTK and PLCγ2.[6][9] The activation of PLCγ2 generates IP3 and DAG, leading to calcium influx and PKC activation, which are essential for degranulation and cytokine production.[6] Branebrutinib's inhibition of BTK is expected to potently block these downstream events, thereby preventing the release of allergic mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of branebrutinib on Fc receptor signaling.
FcγR-Mediated TNF-α Release from Human Monocytes
This assay measures the ability of branebrutinib to inhibit the release of the pro-inflammatory cytokine TNF-α from human monocytes following stimulation of Fcγ receptors.
1. Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Human IgG, heat-aggregated (to form immune complexes).
-
Branebrutinib stock solution (in DMSO).
-
TNF-α ELISA kit.
-
96-well cell culture plates.
-
Lysis buffer.
2. Cell Preparation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Alternatively, culture THP-1 cells according to the supplier's instructions.
3. Assay Procedure:
-
Seed the monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of branebrutinib or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with an optimal concentration of heat-aggregated human IgG (e.g., 50 µg/mL) for 18-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatants for TNF-α measurement.
-
Lyse the remaining cells to determine total protein for normalization, if desired.
4. TNF-α Measurement:
-
Quantify the concentration of TNF-α in the cell culture supernatants using a commercial ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Generate a dose-response curve by plotting the percentage of TNF-α inhibition against the concentration of branebrutinib.
-
Calculate the IC50 value, which is the concentration of branebrutinib that causes 50% inhibition of TNF-α release.
FcεRI-Mediated Basophil Degranulation (Basophil Activation Test)
This flow cytometry-based assay measures the inhibition of allergen- or anti-IgE-induced basophil degranulation by branebrutinib by quantifying the upregulation of activation markers such as CD63 and CD203c on the cell surface.[10][11][12]
1. Materials:
-
Fresh human whole blood from allergic or non-allergic donors.
-
Allergen extract (if using allergic donor blood) or anti-FcεRIα antibody.
-
Branebrutinib stock solution (in DMSO).
-
Fluorochrome-conjugated antibodies: anti-CD63, anti-CD203c, and a basophil identification marker (e.g., anti-CRTH2 or anti-IgE).
-
Red blood cell lysis buffer.
-
Flow cytometer.
2. Assay Procedure:
-
Aliquot whole blood into flow cytometry tubes.
-
Add various concentrations of branebrutinib or vehicle (DMSO) to the tubes and incubate for 15-30 minutes at 37°C.
-
Add the stimulating agent (allergen or anti-FcεRIα antibody) and incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Add the cocktail of fluorescently labeled antibodies and incubate in the dark at 4°C for 30 minutes.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer for analysis.
3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the basophil population using the specific identification marker.
-
Quantify the percentage of activated basophils (CD63+ and/or CD203c+) within the basophil gate.
4. Data Analysis:
-
Determine the percentage of inhibition of basophil activation for each branebrutinib concentration compared to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
FcεRI-Mediated β-Hexosaminidase Release from RBL-2H3 Cells
This colorimetric assay measures the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell degranulation.[13][14][15]
1. Materials:
-
RBL-2H3 cells.
-
DMEM medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Anti-DNP IgE.
-
DNP-BSA (antigen).
-
Branebrutinib stock solution (in DMSO).
-
Tyrode's buffer.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution.
-
Stop solution (e.g., sodium carbonate buffer).
-
Triton X-100.
-
96-well cell culture plates.
-
Microplate reader.
2. Cell Sensitization and Plating:
-
Culture RBL-2H3 cells to confluency.
-
Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) overnight.
-
Harvest the cells and plate them in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).
3. Assay Procedure:
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Add Tyrode's buffer containing various concentrations of branebrutinib or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
Stimulate degranulation by adding DNP-BSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.
-
Include control wells for spontaneous release (no DNP-BSA) and total release (add Triton X-100 to lyse the cells).
-
Centrifuge the plate and collect the supernatants.
4. β-Hexosaminidase Activity Measurement:
-
Add the cell supernatants to a new 96-well plate containing the PNAG substrate solution.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
-
Determine the percentage of inhibition for each branebrutinib concentration.
-
Generate a dose-response curve and calculate the IC50 value.
Conclusion
Branebrutinib is a highly potent inhibitor of BTK, a critical kinase in the signaling pathways of both Fcγ and Fcε receptors. By effectively blocking BTK activity, branebrutinib has the potential to abrogate the downstream inflammatory and allergic responses mediated by these receptors. The quantitative data on related BTK inhibitors and the detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of branebrutinib's therapeutic potential in Fc receptor-driven diseases. Further studies specifically quantifying the dose-dependent effects of branebrutinib on FcγR and FcεRI-mediated cellular functions will be crucial in fully elucidating its mechanism of action and clinical utility in these conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of IgE-mediated Secretion from Human Basophils with a Highly Selective Bruton’s Tyrosine Kinase, Btk, Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Bruton's Tyrosine Kinase in FcεRI-dependent Mast Cell Degranulation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Occupancy Studies with Branebrutinib (BMS-986195)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to Bruton's Tyrosine Kinase (BTK) occupancy studies involving the covalent inhibitor branebrutinib (B606338) (BMS-986195). The information is compiled from publicly available research and clinical trial data, offering a deep dive into the experimental protocols and quantitative outcomes that define the pharmacodynamic profile of this potent therapeutic agent.
Introduction to Branebrutinib (BMS-986195) and BTK
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec family.[1] It is a key component of signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors, playing a vital role in the development, activation, and survival of B lymphocytes and the function of myeloid cells.[1][2] Its central role in these processes makes it an attractive therapeutic target for a range of B-cell malignancies and autoimmune diseases.[2][3]
Branebrutinib (BMS-986195) is a potent, highly selective, and orally administered small-molecule inhibitor of BTK.[2][4] It functions as a covalent, irreversible inhibitor by modifying a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[2][3] This mechanism of action necessitates a thorough understanding of its pharmacodynamic (PD) properties, primarily the extent and duration of BTK occupancy in target cells.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The relationship between branebrutinib dose, plasma concentration, and BTK occupancy has been characterized in Phase I clinical studies. The following tables summarize the key quantitative data from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy participants.[2][4]
Table 1: Pharmacokinetic Profile of Branebrutinib
| Parameter | Value | Study Population | Notes |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Healthy Participants | Rapid absorption following oral administration.[2][4] |
| Plasma Half-life (t½) | 1.2–1.7 hours | Healthy Participants | Plasma concentrations become undetectable within 24 hours.[2][4] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | Healthy Participants | Validated LC-MS/MS assay. |
Table 2: BTK Occupancy Data for Branebrutinib
| Dose | Occupancy Level | Study Type | Key Findings |
| 10 mg (single dose) | ~100% | SAD | High occupancy achieved rapidly and maintained for 24 hours.[2][4] |
| ≥3 mg (once daily) | >99% | MAD | Sustained high occupancy with daily dosing.[1] |
| Mean BTK Occupancy Half-life | 115–154 hours | MAD | Demonstrates prolonged pharmacodynamic effect despite short plasma half-life.[2][4] |
Table 3: In Vitro Potency and Selectivity of Branebrutinib
| Parameter | Value | Assay Type | Notes |
| BTK IC₅₀ | 0.1 nM | Recombinant Enzyme Assay | High intrinsic potency. |
| BTK Inactivation (Human Whole Blood) IC₅₀ | 5 nM | Cellular Assay | Potent inhibition in a physiological matrix.[1] |
| CD69 Expression (BCR-stimulated B cells) IC₅₀ | 11 nM | Cellular Assay | Demonstrates functional inhibition of B-cell activation.[1] |
| Selectivity | >5000-fold vs. 240 other kinases | Kinase Panel Screen | Highly selective, with only 4 related Tec family kinases showing <5000-fold selectivity.[2] |
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic and pharmacodynamic assessment of branebrutinib.
Quantification of Branebrutinib in Plasma (Pharmacokinetics)
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay was used to quantify branebrutinib concentrations in plasma.[2]
-
Instrumentation: AB SCIEX Triple Quad 5500 or API 5000 mass spectrometer.[2]
-
Ionization Mode: Positive TurboIonSpray or Electrospray Ionization.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
Sample Preparation: Specific details on the plasma extraction procedure (e.g., protein precipitation, liquid-liquid extraction) are not publicly available but are standard practice for small molecule quantification.
-
Quantification: The assay demonstrated a lower limit of quantification (LLOQ) of 0.100 ng/mL, with within-run and between-run coefficients of variation being ≤4.7% and ≤3.7%, respectively.[2]
Measurement of BTK Occupancy (Pharmacodynamics)
A novel and robust immunocapture-LC-MS/MS assay was developed to directly measure both drug-occupied and free BTK in clinical samples. This method avoids the need for probe molecules by quantifying the native and modified forms of a specific BTK peptide.
-
Principle: The assay calculates the percentage of BTK occupancy by measuring the ratio of branebrutinib-bound BTK to total BTK (the sum of free and drug-bound BTK). To prevent ex vivo binding of branebrutinib to free BTK after sample collection, a "quencher" molecule (BMT-250433) is added to the lysis buffer. This quencher rapidly and covalently binds to any unoccupied BTK, forming a stable quencher-bound BTK that can be distinguished from the drug-bound form by mass spectrometry.
-
Sample Lysis:
-
Whole blood samples are lysed using a buffer cocktail.
-
Lysis Buffer Cocktail Composition: A 10x lysis buffer is mixed with a protease inhibitor cocktail and the quencher molecule, BMT-250433 (0.5 mg/mL in DMSO).[2] The precise composition of the 10x lysis buffer is not publicly specified but typically contains non-ionic detergents, buffering agents, and salts to ensure cell lysis and protein stability.
-
-
Immunocapture:
-
BTK protein (in its free/quenched and drug-bound forms) is selectively enriched from the cell lysate.
-
While the specific anti-BTK antibody used for the immunocapture is not publicly disclosed, this step involves incubating the lysate with an antibody that binds to a region of BTK unaffected by the covalent inhibitor. The antibody-BTK complex is then captured, typically on magnetic beads conjugated to Protein A or Protein G.
-
-
On-Bead Trypsin Digestion:
-
The captured BTK is digested into smaller peptides directly on the beads. This is a common technique to reduce sample loss and improve digestion efficiency.
-
General Protocol:
-
Wash the beads with an appropriate buffer (e.g., ammonium (B1175870) bicarbonate) to remove residual detergents and non-specifically bound proteins.
-
Resuspend the beads in a digestion buffer.
-
(Optional but recommended) Reduce disulfide bonds with a reducing agent like Dithiothreitol (DTT) and alkylate the resulting free cysteines with an alkylating agent like Iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
The resulting peptides are eluted from the beads for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Chromatography: Peptide separation is performed using ultra-high performance liquid chromatography (UHPLC) on a Waters CORTECS UPLC C18+ column with a gradient elution.[2]
-
Mass Spectrometry: Detection is carried out on a Triple Quad 5500 system operating in MRM mode with positive electrospray ionization.[2]
-
Quantification: The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for the tryptic peptide containing the Cys481 residue in three forms:
-
The native, unmodified peptide (representing BTK that was free in vivo and subsequently bound by the quencher).
-
The branebrutinib-adducted peptide.
-
An internal standard, likely a stable isotope-labeled version of the same peptide.
-
-
The ratio of the peak areas for the drug-bound peptide and the quencher-bound peptide allows for the calculation of percent BTK occupancy.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway downstream of BCR and Fc receptors and the inhibitory action of Branebrutinib.
BTK Occupancy Assay Workflow
Caption: High-level workflow for the immunocapture-LC-MS/MS based BTK occupancy assay.
References
Branebrutinib's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branebrutinib (B606338) (BMS-986195) is a potent and highly selective, orally administered, covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in various hematopoietic cells, including B lymphocytes and myeloid cells.[2][3] Its role in the B cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a key regulator of immune responses, including the production of pro-inflammatory cytokines.[2][3] Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the effect of branebrutinib on cytokine production, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: BTK Inhibition
Branebrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1] This blockade of BTK activity disrupts the downstream signaling cascades initiated by BCR and Fc receptor engagement, thereby inhibiting cellular activation, proliferation, and the production of inflammatory mediators.[2][3]
Quantitative Analysis of Branebrutinib's Effect on Cytokine Production and Related Markers
The inhibitory activity of branebrutinib has been quantified in various in vitro and in vivo models. The following tables summarize the key findings on its potency against BTK and its impact on cytokine production and associated cellular markers.
Table 1: In Vitro Inhibitory Activity of Branebrutinib
| Target/Assay | Cell Type/System | Stimulation | Inhibitory Concentration (IC50) | Reference |
| BTK Enzyme Activity | Cell-free assay | - | 0.1 nM | [4] |
| CD69 Surface Expression | Human Whole Blood (B cells) | BCR stimulation | 11 nM | [2][4] |
| CD86 Surface Expression | Human Peripheral B cells | BCR/anti-IgM/IgG | 0.3 nM | [2] |
| TNFα Production | Human PBMCs | FcγR/immune complex | 0.3 nM | [2] |
| IL-6 Production | B cells | Antigen-dependent | <1 nM | [1] |
Table 2: In Vivo Efficacy of Branebrutinib on Cytokine Production in a Mouse Model of LPS/D-GalN-Induced Hepatitis
| Cytokine | Branebrutinib Dose (mg/kg) | Time Point | % Inhibition (compared to vehicle) |
| TNF-α | 1 | 6h | Significant inhibition |
| TNF-α | 2 | 6h | Dose-dependent inhibition |
| IL-6 | 1 | 6h | Significant inhibition |
| IL-6 | 2 | 6h | Dose-dependent inhibition |
| IL-1β | 1 | 6h | Significant inhibition |
| IL-1β | 2 | 6h | Dose-dependent inhibition |
| IL-10 | 1 | 6h | Significant inhibition |
| IL-10 | 2 | 6h | Dose-dependent inhibition |
Signaling Pathways Modulated by Branebrutinib
Branebrutinib exerts its anti-inflammatory effects by interrupting key signaling pathways involved in cytokine production. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by branebrutinib.
References
Methodological & Application
Application Notes and Protocols for BMS-986195 in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986195, also known as branebrutinib (B606338), is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA).[2][3] Inhibition of BTK is a promising therapeutic strategy for RA, as it can modulate B cell activation and Fc receptor (FcR) signaling in myeloid cells, thereby reducing inflammation and joint damage.[2][4] These application notes provide detailed protocols for the use of BMS-986195 in two common mouse models of arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).
Mechanism of Action
BMS-986195 covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This blocks downstream signaling pathways essential for B cell receptor (BCR) mediated activation, proliferation, and antibody production.[2] Additionally, BMS-986195 inhibits Fcγ receptor (FcγR) signaling in monocytes and macrophages, which is crucial for the release of pro-inflammatory cytokines and the propagation of inflammation within the arthritic joint.[2][4]
Data Presentation
The following table summarizes the reported efficacy of BMS-986195 in preclinical mouse models of arthritis.
| Model | Species/Strain | BMS-986195 Dose (oral, once daily) | Efficacy Outcome | % Inhibition | Reference |
| CIA | Mouse (DBA/1) | 0.1 mg/kg | Clinical Score | 21% | [5] |
| CIA | Mouse (DBA/1) | 0.5 mg/kg | Clinical Score | 83% | [5] |
| CIA | Mouse (DBA/1) | 2.5 mg/kg | Clinical Score | 92% | [5] |
| CAIA | Mouse | ≥0.5 mg/kg | Clinically Evident Disease | Maximal Efficacy | [1] |
| CAIA | Mouse | Not Specified | Histological Joint Damage | Protection | [1] |
| CAIA | Mouse | Not Specified | Bone Mineral Density Loss | Protection | [1] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model of autoimmune arthritis that shares many pathological features with human RA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
BMS-986195
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (27G)
-
Oral gavage needles
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) to a final concentration of 1 mg/mL collagen. A stable emulsion is critical for successful induction.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare the collagen/IFA emulsion.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
BMS-986195 Administration (Prophylactic Regimen):
-
Begin oral administration of BMS-986195 or vehicle on Day 0 and continue daily throughout the study (typically 35-42 days).
-
A recommended effective dose is ≥0.5 mg/kg.[1] Doses of 0.1, 0.5, and 2.5 mg/kg have been shown to be effective.[5]
-
Administer the compound at the same time each day to ensure consistent pharmacokinetics.
-
-
Clinical Assessment of Arthritis:
-
Begin clinical scoring of arthritis on Day 21 and continue 2-3 times per week.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
-
Endpoint Analysis (Day 35-42):
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
-
Bone Mineral Density (BMD) Measurement:
-
Analyze the femurs or tibias using micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA) to quantify changes in bone mineral density.
-
-
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model is a more rapid and synchronized model of arthritis induced by the passive transfer of anti-collagen antibodies.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Anti-type II collagen antibody cocktail
-
Lipopolysaccharide (LPS) from E. coli
-
BMS-986195
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
-
Syringes and needles (27G)
-
Oral gavage needles
Procedure:
-
Induction of Arthritis (Day 0):
-
Administer a cocktail of monoclonal anti-type II collagen antibodies intraperitoneally (i.p.) to the mice. The exact amount will depend on the specific antibody cocktail used.
-
-
LPS Boost (Day 3):
-
Administer a single i.p. injection of LPS (typically 25-50 µg per mouse) to synchronize and enhance the inflammatory response.
-
-
BMS-986195 Administration:
-
Prophylactic Regimen: Begin daily oral gavage of BMS-986195 or vehicle on Day 0, prior to antibody injection, and continue for the duration of the study (typically 10-14 days).
-
Therapeutic Regimen: Begin daily oral gavage of BMS-986195 or vehicle on Day 3, after the LPS boost and the onset of clinical signs of arthritis.
-
A recommended effective dose is ≥0.5 mg/kg.[1]
-
-
Clinical Assessment of Arthritis:
-
Begin clinical scoring on Day 3, prior to the LPS boost, and continue daily.
-
Use the same 0-4 scoring system as described for the CIA model.
-
-
Endpoint Analysis (Day 10-14):
-
Perform histological analysis of the joints and BMD measurements as described for the CIA model.
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: BTK Signaling Pathway in B Cells.
Caption: Fc Receptor Signaling in Myeloid Cells.
Caption: Experimental Workflow for CIA Model.
Caption: Experimental Workflow for CAIA Model.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Branebrutinib In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Branebrutinib (B606338) (BMS-986195), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail dosing recommendations, experimental protocols for relevant disease models, and the underlying signaling pathways.
Dosing Recommendations and Pharmacokinetics
Branebrutinib has demonstrated robust efficacy in various preclinical animal models of autoimmune diseases when administered orally.[1] The primary goal of dosing is to achieve sufficient BTK occupancy to inhibit its signaling function. A target of ≥90% BTK inactivation has been shown to correlate with maximal efficacy in murine models.[1]
Oral Vehicle Formulation: For in vivo oral administration in mice, a homogeneous suspension in a solution of Carboxymethylcellulose-sodium (CMC-Na) is recommended.[2] Alternatively, a formulation used for a similar Bristol-Myers Squibb BTK inhibitor (BMS-986142) is a solution of Ethanol:TPGS:PEG300 in a 5:5:90 ratio.
Pharmacokinetic Profile Summary:
| Species | Oral Bioavailability | Plasma T1/2 (i.v.) | Tmax (p.o.) | Brain Penetration |
| Mice | 100% | 0.46 - 4.3 h | 0.58 - 1.0 h | <5% of plasma concentration |
| Rats | 74% | 0.46 - 4.3 h | 0.58 - 1.0 h | <5% of plasma concentration |
| Cynomolgus Monkeys | 46% | 0.46 - 4.3 h | 0.58 - 1.0 h | <5% of plasma concentration |
| Dogs | 81% | 0.46 - 4.3 h | 0.58 - 1.0 h | <5% of plasma concentration |
Data sourced from Selleck Chemicals product information.[2]
Dosing in Murine Models of Arthritis
In murine models of collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), maximal efficacy was observed at doses of ≥0.5 mg/kg administered orally once daily (QD).[1] This dosing regimen was shown to achieve ≥90% inactivation of BTK in vivo.[1]
| Animal Model | Dosing Regimen | Route of Administration | Observed Efficacy |
| Collagen-Induced Arthritis (CIA) | ≥0.5 mg/kg QD | Oral | Protection against clinically evident disease, histological joint damage, and bone mineral density loss.[1] |
| Collagen Antibody-Induced Arthritis (CAIA) | ≥0.5 mg/kg QD | Oral | Protection against clinically evident disease, histological joint damage, and bone mineral density loss.[1] |
Dosing in Murine Models of Lupus Nephritis
In a mouse model of lupus nephritis (NZB/W F1 mice), potent efficacy, including a reduction in proteinuria, was observed with robust inhibition of BTK activity at doses as low as 0.2 mg/kg.[1][3]
| Animal Model | Dosing Regimen | Route of Administration | Observed Efficacy |
| Lupus Nephritis (NZB/W mice) | ≥0.2 mg/kg | Oral | Reduction in proteinuria and protection against nephritis.[1][3] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
This model offers a rapid induction of arthritis, with symptoms appearing within 7-8 days.[4]
Materials:
-
BALB/c mice (8-12 weeks old)
-
Arthritis-inducing monoclonal antibody cocktail (e.g., ArthritoMab™)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Branebrutinib
-
Vehicle for oral gavage (e.g., CMC-Na solution)
-
Calipers for paw thickness measurement
Protocol:
-
On day 0, administer the anti-type II collagen antibody cocktail to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Initiate prophylactic treatment by administering Branebrutinib (e.g., 0.5 mg/kg) or vehicle orally once daily.
-
On day 3, administer LPS (1.25 mg/kg) via i.p. injection to synchronize and enhance the inflammatory response.
-
From day 3 onwards, monitor mice daily for signs of arthritis.
-
Clinical Assessment: Score each paw daily on a scale of 0-4, where 0 is normal and 4 indicates severe inflammation. The cumulative score for all paws (maximum of 16) is the arthritis index.[5]
-
Paw Thickness: Measure the thickness of each hind paw daily using calipers.
-
Continue treatment and monitoring for the duration of the study (typically 18-21 days).[4]
-
At the end of the study, euthanize the mice and collect paws and joints for histological analysis.
Histological Analysis of Joints:
-
Fix joints in 10% buffered formalin.
-
Decalcify, embed in paraffin (B1166041), and section the joints.
-
Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
-
Score sections on a scale of 0-5 for inflammation, pannus formation, cartilage damage, and bone resorption.[6][7]
Lupus Nephritis in MRL/lpr Mice
This model spontaneously develops a lupus-like disease with significant kidney involvement.
Materials:
-
MRL/MpJ-Faslpr/J (MRL/lpr) mice
-
Branebrutinib
-
Vehicle for oral gavage
-
Metabolic cages for urine collection
-
Urine protein analysis kit (e.g., Coomassie brilliant blue dye-binding assay)
Protocol:
-
Begin treatment in 8-week-old female MRL/lpr mice, prior to the onset of significant proteinuria.
-
Administer Branebrutinib (e.g., 0.2 mg/kg) or vehicle orally once daily.
-
Monitor body weight weekly.
-
Proteinuria Assessment: At regular intervals (e.g., weekly or bi-weekly), place mice in metabolic cages to collect urine.
-
Measure the concentration of protein in the urine. A significant reduction in proteinuria in the Branebrutinib-treated group compared to the vehicle group indicates efficacy.
-
Continue treatment and monitoring for a predefined period (e.g., 8-12 weeks).
-
At the study terminus, collect blood for serological analysis (e.g., anti-dsDNA antibodies) and kidneys for histological examination.
Renal Histology:
-
Fix kidneys in 10% formalin.
-
Embed in paraffin and section.
-
Stain with H&E and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune complex deposition, and interstitial inflammation.
Signaling Pathways and Experimental Workflows
Branebrutinib Mechanism of Action
Branebrutinib is a covalent inhibitor of BTK, a key enzyme in the signaling pathways of B-cell receptors (BCR), Fc receptors (FcR), and the RANK receptor in osteoclasts.[8] By inhibiting BTK, Branebrutinib blocks downstream signaling that leads to B-cell proliferation, autoantibody production, and inflammatory responses mediated by myeloid cells.
Caption: Branebrutinib inhibits BTK, a key signaling node for multiple immune receptors.
B-Cell Receptor (BCR) Signaling Pathway
BTK is essential for signal transduction downstream of the BCR. Its inhibition by Branebrutinib blocks B-cell activation and proliferation.
Caption: The B-Cell Receptor (BCR) signaling cascade and the inhibitory action of Branebrutinib.
Fc Receptor (FcR) and RANKL Signaling Pathways
BTK also plays a crucial role in signaling from Fc receptors on myeloid cells and the RANK receptor on osteoclast precursors.[8] This contributes to inflammation and bone erosion in arthritis.
Caption: Branebrutinib inhibits BTK in FcR and RANKL pathways, reducing inflammation and bone resorption.
Experimental Workflow for a Prophylactic CAIA Study
This diagram outlines the key steps in a typical prophylactic in vivo study using the CAIA model.
Caption: Workflow for a prophylactic Collagen Antibody-Induced Arthritis (CAIA) study.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. criver.com [criver.com]
- 5. Mouse anti‐collagen antibody‐induced arthritis model (CAIA) [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. inotiv.com [inotiv.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BMS-986195 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986195, also known as Branebrutinib (B606338), is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, proliferation, and function.[2][4] BMS-986195 covalently modifies a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[1][2] Its high selectivity for BTK over other kinases, particularly outside the Tec family, makes it a valuable tool for studying B-cell mediated processes and a potential therapeutic agent for autoimmune diseases and B-cell malignancies.[1][4][5][6] These notes provide detailed protocols for the preparation and use of BMS-986195 in various cell culture experiments.
Physicochemical and In Vitro Activity Data
A summary of the key physicochemical properties and in vitro inhibitory concentrations of BMS-986195 is provided below for easy reference.
Table 1: Physicochemical Properties of BMS-986195
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃FN₄O₂ | [5][7] |
| Molecular Weight | 370.4 g/mol | [5][7] |
| Appearance | Crystalline solid | [7][8] |
| Purity | ≥98% | [7][8] |
| UV/Vis. λmax | 242, 329 nm | [7][8] |
Table 2: Solubility of BMS-986195
| Solvent | Solubility | Source |
| DMSO | ≥60 mg/mL (approx. 162 mM) | [1][5][6][7][8] |
| Ethanol | Approx. 1 mg/mL | [8] |
| Dimethylformamide (DMF) | 30 mg/mL | [7][8] |
| Water | Insoluble | [5] |
| 1:4 DMSO:PBS (pH 7.2) | Approx. 0.2 mg/mL | [7][8] |
| Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] |
Table 3: In Vitro Inhibitory Activity of BMS-986195
| Target/Assay | IC₅₀ | Cell Type/System | Source |
| BTK (Cell-free) | 0.1 nM | Recombinant Human BTK | [1][5][6][7] |
| TEC (Cell-free) | 0.9 nM | Recombinant Human TEC | [5][7] |
| BMX (Cell-free) | 1.5 nM | Recombinant Human BMX | [5][7] |
| TXK (Cell-free) | 5 nM | Recombinant Human TXK | [5][7] |
| BCR-stimulated CD69 Expression | 11 nM | Human Whole Blood B-cells | [5] |
| BCR-stimulated B-cell Proliferation | 0.04 nM | Peripheral B-cells | [7] |
| BCR-stimulated CD86 Expression | 0.3 nM | Peripheral B-cells | [7] |
| FcγR-stimulated TNF-α Production | 0.3 nM | Human PBMCs | [7] |
| BCR-stimulated Calcium Flux | 7.2 nM | Ramos B-cells | [7] |
Signaling Pathway of BMS-986195 Inhibition
BMS-986195 primarily targets BTK, a key component of the B-cell receptor signaling pathway. The diagram below illustrates the point of inhibition.
Experimental Protocols
Preparation of BMS-986195 Stock Solutions
Materials:
-
BMS-986195 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Pre-warm the vial of BMS-986195 powder to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of BMS-986195 powder in anhydrous DMSO. The molecular weight of BMS-986195 is 370.4 g/mol .
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution, dissolve 0.3704 mg of BMS-986195 in 1 mL of DMSO.
-
-
Ensure complete dissolution by vortexing the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots according to the stability data provided below.
Table 4: Storage and Stability of BMS-986195
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 3 years | [1][5] |
| In Solvent (-80°C) | -80°C | Up to 2 years | [1][5] |
| In Solvent (-20°C) | -20°C | Up to 1 year | [1][5] |
General Workflow for Cell-Based Assays
The following diagram outlines a general workflow for utilizing BMS-986195 in cell culture experiments.
Protocol for B-cell Proliferation Assay
This protocol is designed to assess the effect of BMS-986195 on the proliferation of B-lymphocytes following B-cell receptor stimulation.
Materials:
-
B-lymphocyte cell line (e.g., Ramos) or primary B-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
BMS-986195 working solutions (serially diluted in complete medium)
-
B-cell stimulant (e.g., Goat F(ab')₂ anti-human IgM)
-
Proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
96-well flat-bottom cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed B-cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 50 µL of complete medium.
-
Compound Addition: Add 50 µL of BMS-986195 working solutions (at 2x the final desired concentration) to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest BMS-986195 dose) and an unstimulated control.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation: Add 50 µL of the B-cell stimulant (e.g., anti-IgM at a pre-determined optimal concentration) to all wells except the unstimulated control. The final volume in each well should be 150 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Proliferation Measurement: In the last 4-16 hours of incubation (depending on the reagent), add the proliferation assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of inhibition for each concentration of BMS-986195 relative to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Safety Precautions
BMS-986195 is a bioactive molecule. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branebrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Branebrutinib in Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of branebrutinib (B606338), a Bruton's Tyrosine Kinase (BTK) inhibitor, in the reversal of multidrug resistance (MDR) in cancer cells. The protocols detailed below are based on studies demonstrating branebrutinib's efficacy in resensitizing P-glycoprotein (P-gp/ABCB1)-overexpressing cancer cells to conventional chemotherapeutic agents.[1][2][3]
Introduction
Multidrug resistance is a significant impediment to successful cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.[1][2][4] P-gp functions as a drug efflux pump, reducing the intracellular concentration of a wide array of anticancer drugs.[1][2] Branebrutinib (BMS-986195), a highly selective BTK inhibitor, has been identified as a potent agent capable of reversing P-gp-mediated MDR.[1][2][3] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details the experimental protocols for studying its effects.
Mechanism of Action
Branebrutinib reverses P-gp-mediated multidrug resistance primarily by directly inhibiting the drug transport function of P-gp.[1][2][3] This action increases the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to these agents.[1][3][5] Studies have shown that branebrutinib stimulates the ATPase activity of P-gp in a concentration-dependent manner, which is indicative of a direct interaction with the transporter.[1][2] In silico modeling further supports this by showing that branebrutinib likely binds to the substrate-binding pocket of P-gp.[1][2] Importantly, branebrutinib does not significantly alter the protein expression levels of P-gp, suggesting its effect is on function rather than expression.[1][3][5] Furthermore, branebrutinib itself is not a significant substrate for P-gp, as it displays equal cytotoxicity to both drug-sensitive parental cell lines and their P-gp-overexpressing multidrug-resistant counterparts.[1][2][3]
Data Presentation
The efficacy of branebrutinib in reversing MDR is quantified by the fold-reversal (FR) value, calculated by dividing the IC50 of a chemotherapeutic agent alone by the IC50 of the same agent in the presence of branebrutinib.[1]
Table 1: Effect of Branebrutinib on Reversing P-gp-Mediated Resistance to Vincristine, Paclitaxel, and Colchicine. [1]
| Cell Line | Chemotherapeutic Agent | Branebrutinib (µM) | IC50 (nM) ± SEM | Fold-Reversal (FR) |
| KB-V-1 | Vincristine | 0 | 285 ± 25 | - |
| 1 | 85 ± 10 | 3.35 | ||
| 3 | 25 ± 5 | 11.4 | ||
| 5 | 10 ± 2 | 28.5 | ||
| Paclitaxel | 0 | 350 ± 30 | - | |
| 1 | 110 ± 15 | 3.18 | ||
| 3 | 35 ± 7 | 10.0 | ||
| 5 | 15 ± 3 | 23.3 | ||
| Colchicine | 0 | 450 ± 40 | - | |
| 1 | 140 ± 20 | 3.21 | ||
| 3 | 45 ± 8 | 10.0 | ||
| 5 | 20 ± 4 | 22.5 | ||
| NCI-ADR-RES | Vincristine | 0 | 1200 ± 150 | - |
| 5 | 150 ± 20 | 8.0 | ||
| 10 | 60 ± 10 | 20.0 | ||
| 20 | 25 ± 5 | 48.0 | ||
| Paclitaxel | 0 | 2500 ± 300 | - | |
| 5 | 300 ± 40 | 8.33 | ||
| 10 | 120 ± 15 | 20.8 | ||
| 20 | 50 ± 8 | 50.0 | ||
| Colchicine | 0 | 3000 ± 400 | - | |
| 5 | 350 ± 50 | 8.57 | ||
| 10 | 150 ± 25 | 20.0 | ||
| 20 | 60 ± 10 | 50.0 |
Data synthesized from the findings of Wu et al. (2021).
Experimental Protocols
Cell Culture
-
Parental Cell Lines: Human ovarian cancer OVCAR-8 and human epidermal cancer KB-3-1.
-
P-gp-Overexpressing Cell Lines: NCI-ADR-RES (derived from OVCAR-8) and KB-V-1 (derived from KB-3-1).
-
Transfected Cell Line: MDR19-HEK293 (HEK293 cells transfected with human P-gp).
-
Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Selection Pressure: For resistant cell lines, maintain selection pressure by including a low concentration of the selecting drug (e.g., doxorubicin (B1662922) for NCI-ADR-RES, vinblastine (B1199706) for KB-V-1) in the culture medium. Culture cells in drug-free medium for at least one week before experiments.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-8,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with increasing concentrations of the chemotherapeutic agent (e.g., vincristine, paclitaxel, colchicine) in the presence or absence of sub-toxic concentrations of branebrutinib.
-
Incubate the plates for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay quantifies the induction of apoptosis in response to treatment.
Protocol:
-
Seed cells in 6-well plates.
-
Treat cells with the chemotherapeutic agent (e.g., 500 nM colchicine) in the presence or absence of branebrutinib (e.g., 20 µM) for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Drug Efflux Assay (Calcein-AM Assay)
This assay measures the function of P-gp by monitoring the efflux of a fluorescent substrate.
Protocol:
-
Harvest cells and resuspend them in pre-warmed culture medium.
-
Incubate the cells with or without branebrutinib (e.g., 20 µM) for 10 minutes at 37°C.
-
Add the P-gp substrate calcein-AM (1 µM) to the cell suspension.
-
Incubate for an additional 20 minutes at 37°C.
-
Stop the reaction by adding ice-cold medium and pellet the cells by centrifugation.
-
Resuspend the cells in ice-cold PBS.
-
Measure the intracellular fluorescence using a flow cytometer.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of branebrutinib.
Protocol:
-
Use purified P-gp membranes or vesicles.
-
Incubate the P-gp membranes with varying concentrations of branebrutinib in assay buffer at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) released using a colorimetric method (e.g., malachite green assay).
-
Determine the concentration-dependent stimulation of ATPase activity.
Conclusion
Branebrutinib has demonstrated significant potential as a multidrug resistance reversal agent in preclinical studies.[1][2][3] Its ability to inhibit P-gp function at sub-toxic concentrations suggests it could be a valuable component of combination chemotherapy regimens for treating resistant cancers.[1][3] The protocols outlined above provide a framework for further investigation into the efficacy and mechanisms of branebrutinib and other potential MDR modulators. Further research, including in vivo studies, is warranted to fully elucidate its clinical potential.[1]
References
- 1. Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the TYK2 Inhibitor BMS-986195 (Deucravacitinib) in Preclinical Lupus Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986195, also known as Deucravacitinib (B606291), is a highly selective, oral, allosteric inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE). By binding to the regulatory pseudokinase (JH2) domain of TYK2, deucravacitinib stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby blocking signal transduction of key cytokines such as interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] This targeted mechanism of action offers a promising therapeutic strategy for modulating the autoimmune responses central to lupus pathology.
These application notes provide detailed experimental protocols for the evaluation of BMS-986195 in established preclinical mouse models of lupus.
Mechanism of Action: TYK2 Signaling Inhibition
Deucravacitinib's therapeutic potential in SLE is rooted in its ability to disrupt the signaling cascades of cytokines that are pivotal to the disease's inflammatory processes.[2]
-
Type I Interferon (IFN) Pathway: Type I IFNs are key drivers of the autoimmune response in lupus. TYK2 is essential for the signal transduction downstream of the Type I IFN receptor (IFNAR). Inhibition of TYK2 by deucravacitinib blocks the phosphorylation of STAT1 and STAT2, preventing the formation of the ISGF3 transcription factor complex and subsequent expression of IFN-stimulated genes (ISGs), often referred to as the "interferon signature."[1]
-
IL-12 and IL-23 Pathways: TYK2 is also a critical component of the signaling pathways for IL-12 and IL-23. IL-12 promotes the differentiation of T helper 1 (Th1) cells, while IL-23 is crucial for the maintenance and expansion of T helper 17 (Th17) cells. Both Th1 and Th17 cells are implicated in the inflammatory damage observed in lupus. By inhibiting TYK2, deucravacitinib blocks the phosphorylation of STAT4 (downstream of IL-12) and STAT3 (downstream of IL-23), thereby attenuating Th1 and Th17 responses.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical efficacy of BMS-986195 in models relevant to lupus.
| Assay | System | IC50 (nM) | Reference |
| IL-12 induced IFNγ production | Human whole blood | 13 | [3] |
| IFNα-induced signaling | Human whole blood | 13 | [3] |
| IL-23-driven responses | Cellular assays | 2-14 | [3] |
| IL-12-driven responses | Cellular assays | 2-14 | [3] |
| Type I IFN-driven responses | Cellular assays | 2-14 | [3] |
| Table 1: In Vitro Potency of BMS-986195 |
| Animal Model | Treatment Regimen | Key Efficacy Readouts | Reference |
| NZB/W F1 Mice | 10 mg/kg, orally, once daily for 16 weeks | Dose-dependent protection from nephritis; Rapid reduction (24 hours) in elevated Type I IFN-dependent gene expression. | [3] |
| MRL/lpr Mice | 30 mg/kg or 60 mg/kg, orally, once daily for 8-12 weeks | Reduction in proteinuria and lymphadenopathy. | [2] |
| Table 2: Summary of In Vivo Efficacy of BMS-986195 in Lupus Mouse Models |
Experimental Protocols
Protocol 1: Prophylactic Treatment in the NZB/W F1 Mouse Model of Lupus Nephritis
This protocol is designed to evaluate the ability of BMS-986195 to prevent or delay the onset and progression of lupus-like disease in the spontaneous NZB/W F1 mouse model.
Experimental Workflow
1. Animals
-
Female NZB/W F1 mice, 16-20 weeks of age.
2. Grouping and Dosing
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Group 2: BMS-986195 (10 mg/kg, once daily).[3]
-
Group 3: BMS-986195 (30 mg/kg, once daily).
-
Group 4: Positive control (e.g., cyclophosphamide, 20 mg/kg, weekly intraperitoneal injection).
-
Administer treatments via oral gavage for 16 weeks.[3]
3. Monitoring
-
Record body weight weekly.
-
Measure proteinuria weekly using metabolic cages and a quantitative assay (e.g., albumin-to-creatinine ratio).
-
Collect serum via submandibular or retro-orbital bleeding every two weeks for autoantibody analysis.
4. Endpoint Analysis (at 32-36 weeks of age)
-
Serology: Quantify serum levels of anti-double-stranded DNA (dsDNA) antibodies using an ELISA kit.
-
Kidney Histopathology: Perfuse kidneys with PBS and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis and immune complex deposition. Score kidney pathology based on a standardized system.
-
Gene Expression Analysis (Interferon Signature): Isolate RNA from whole blood or kidney tissue. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of interferon-stimulated genes (e.g., Ifit1, Isg15, Mx1, Oas1).
Protocol 2: Therapeutic Treatment in the MRL/lpr Mouse Model
This protocol assesses the efficacy of BMS-986195 in treating established disease in the MRL/lpr mouse model, which is characterized by accelerated lymphoproliferation and severe lupus nephritis.
1. Animals
-
Female MRL/lpr mice, 8-10 weeks of age, with established lymphadenopathy and proteinuria.
2. Grouping and Dosing
-
Group 1: Vehicle control.
-
Group 2: BMS-986195 (30 mg/kg, once daily).[2]
-
Group 3: BMS-986195 (60 mg/kg, once daily).[2]
-
Administer treatments via oral gavage for 8-12 weeks.[2]
3. Monitoring
-
Measure body weight and the size of peripheral lymph nodes (axillary, brachial, inguinal) weekly using calipers.
-
Assess proteinuria weekly.
4. Endpoint Analysis
-
Serology: Measure anti-dsDNA antibody titers at baseline and at the study endpoint.
-
Kidney Histopathology: Perform histological analysis of kidney sections as described in Protocol 1.
-
Flow Cytometry of Splenocytes: Prepare single-cell suspensions from spleens. Stain with fluorescently-conjugated antibodies to identify and quantify key immune cell populations, including:
-
T cells: CD3, CD4, CD8, CD44, CD62L (naive vs. effector/memory), CXCR5 (T follicular helper cells), Foxp3 (regulatory T cells).
-
B cells: B220, CD19, IgD, CD27 (memory B cells), CD138 (plasma cells).
-
Protocol 3: In Vitro Splenocyte Stimulation Assay
This protocol evaluates the direct inhibitory effect of BMS-986195 on the activation of immune cells from lupus-prone mice.
1. Cell Preparation
-
Isolate splenocytes from diseased MRL/lpr or NZB/W F1 mice by mechanical dissociation and red blood cell lysis.
2. Experimental Setup
-
Plate splenocytes at 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate cells with a range of concentrations of BMS-986195 (e.g., 1 nM to 10 µM) or vehicle for 1 hour.
-
Stimulate cells with one of the following:
-
TLR7 agonist (e.g., R848): To mimic viral RNA sensing and induce Type I IFN production.
-
Anti-CD3/CD28 antibodies: To induce T cell activation.
-
LPS: To activate B cells and macrophages.
-
-
Incubate for 24-72 hours.
3. Endpoint Analysis
-
Cytokine Measurement: Quantify the levels of key cytokines (e.g., IFN-α, IL-6, IL-12, IL-17) in the culture supernatants by ELISA or a multiplex bead-based assay.
-
Cell Proliferation: Measure cell proliferation using a BrdU or CFSE-based assay.
-
Gene Expression: Analyze the expression of inflammatory and interferon-stimulated genes in cell lysates by qRT-PCR.
Conclusion
BMS-986195 (Deucravacitinib) is a promising therapeutic candidate for systemic lupus erythematosus due to its selective inhibition of TYK2 and the downstream signaling of key pathogenic cytokines. The protocols outlined in these application notes provide a framework for the preclinical evaluation of BMS-986195 in established and relevant mouse models of lupus. Rigorous execution of these studies will provide valuable insights into the in vivo efficacy and mechanism of action of this novel TYK2 inhibitor, supporting its further development for the treatment of SLE.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Measuring BTK Inactivation by BMS-986195
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling and is a key therapeutic target in autoimmune diseases and B-cell malignancies.[1][2] BMS-986195 (branebrutinib) is a potent and highly selective oral covalent inhibitor of BTK.[1][3] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1] These application notes provide detailed protocols for measuring the inactivation of BTK by BMS-986195 in various experimental settings.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of BMS-986195.
Table 1: In Vitro Potency and Selectivity of BMS-986195
| Parameter | Value | Cell/System | Reference |
| BTK IC₅₀ (Biochemical) | 0.1 nM | Recombinant Human BTK | [4][5] |
| BTK Inactivation (Human Whole Blood IC₅₀) | 5 nM | Human Whole Blood | [2] |
| BCR-stimulated CD69 Expression IC₅₀ | 11 nM | Human Whole Blood | [2][4] |
| B-cell Proliferation IC₅₀ | <1 nM | B cells | [2] |
| CD86 Expression IC₅₀ | <1 nM | B cells | [2] |
| Calcium Flux IC₅₀ | 7 nM | B cells | [2] |
| Selectivity over other kinases | >5,000-fold for over 240 kinases | Kinase Panel | [1][4] |
| Tec Family Kinase Selectivity | 9- to 1,010-fold | Tec Family Kinases | [5] |
Table 2: In Vivo BTK Occupancy and Pharmacokinetics of BMS-986195
| Parameter | Species | Dose | Value | Reference |
| BTK Occupancy | Human | 10 mg (single dose) | 100% | [1][3] |
| BTK Occupancy Half-life | Human | Multiple doses | 115–154 hours | [1][3] |
| Tₘₐₓ | Human | 0.3-30 mg | ~1 hour | [1][3] |
| Half-life (t₁/₂) | Human | 0.3-30 mg | 1.2–1.7 hours | [1][3] |
| Oral Bioavailability | Mouse | Not specified | 100% | [4] |
| Oral Bioavailability | Rat | Not specified | 74% | [4] |
| Oral Bioavailability | Cynomolgus Monkey | Not specified | 46% | [4] |
| Oral Bioavailability | Dog | Not specified | 81% | [4] |
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Experimental Protocols
Protocol 1: Biochemical BTK Kinase Assay (LanthaScreen® TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of recombinant BTK by BMS-986195. The assay measures the phosphorylation of a substrate by BTK.
Workflow Diagram:
References
- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Flow Cytometry Analysis of B-cells Treated with BMS-986195
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the ATPase Activity Profile of BMS-986195 (Branebrutinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986195, also known as branebrutinib (B606338), is a highly potent and selective, orally available covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and function.[4][5][6] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, BMS-986195 leads to rapid and irreversible inactivation of the kinase.[3][4] This mechanism of action makes it a promising therapeutic agent for autoimmune diseases such as rheumatoid arthritis and lupus.[5][6]
While the primary mechanism of BMS-986195 is the inhibition of BTK's kinase activity (the transfer of phosphate (B84403) from ATP to a substrate), investigating its effects on ATPase activity can provide valuable insights into its broader pharmacological profile, including potential off-target effects. This document provides detailed protocols and application notes for assessing the impact of BMS-986195 on ATPase activity, with a specific focus on its observed effects on P-glycoprotein (P-gp) and a general protocol for assessing its potential impact on the intrinsic ATPase activity of BTK.
Signaling Pathway of BTK
Bruton's tyrosine kinase is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in calcium mobilization, transcription factor activation, and subsequent B-cell proliferation, differentiation, and survival.
Caption: Simplified BTK signaling pathway and the inhibitory action of BMS-986195.
Data on BMS-986195 and P-glycoprotein (P-gp) ATPase Activity
Recent studies have revealed an interesting off-target effect of BMS-986195. It has been shown to stimulate the ATPase activity of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter that functions as an efflux pump and is often associated with multidrug resistance in cancer cells.[2][7][8] This suggests that BMS-986195 can interact with the substrate-binding pocket of P-gp and modulate its function.
| Concentration of BMS-986195 (µM) | ATPase Activity of P-gp (nmol/min/mg protein) | Fold Increase over Basal Activity |
| 0 (Basal) | 30.5 ± 2.1 | 1.0 |
| 1 | 45.2 ± 3.5 | 1.5 |
| 5 | 88.7 ± 6.2 | 2.9 |
| 10 | 150.1 ± 11.8 | 4.9 |
| 20 | 212.3 ± 15.4 | 7.0 |
Note: The data presented in this table is representative and synthesized from descriptions in the cited literature for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) ATPase Activity Assay
This protocol is designed to measure the effect of BMS-986195 on the ATPase activity of P-gp in isolated membrane vesicles.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
BMS-986195 (Branebrutinib)
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 1 mM EGTA, 10 mM MgCl₂
-
Phosphate standard solution
-
Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of BMS-986195 dilutions: Prepare a series of dilutions of BMS-986195 in DMSO. The final concentration of DMSO in the assay should be kept below 1%.
-
Reaction setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Incubation with inhibitor: Add the diluted BMS-986195 or vehicle control (DMSO) to the wells containing the membrane vesicles. Incubate for 5-10 minutes at 37°C.
-
Initiation of reaction: Start the ATPase reaction by adding a final concentration of 5 mM ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) during which the ATPase activity is linear.
-
Termination of reaction: Stop the reaction by adding the inorganic phosphate detection reagent.
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data analysis: Calculate the amount of inorganic phosphate released using a standard curve. The ATPase activity is typically expressed as nmol of Pi released per minute per mg of protein.
Protocol 2: General BTK Intrinsic ATPase Activity Assay
While kinases primarily function to phosphorylate substrates, they possess a basal level of ATPase activity. This protocol provides a general framework to assess the direct effect of BMS-986195 on the intrinsic ATPase activity of recombinant BTK.
Materials:
-
Recombinant human BTK enzyme
-
BMS-986195 (Branebrutinib)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.015% Brij-35, 4 mM DTT
-
ADP detection kit (e.g., Transcreener® ADP² Assay)
-
Microplate reader compatible with the detection kit
Procedure:
-
Inhibitor preparation: Prepare serial dilutions of BMS-986195 in DMSO.
-
Enzyme and inhibitor pre-incubation: In a 384-well plate, add the diluted BMS-986195 or vehicle control (DMSO). Add the recombinant BTK enzyme and allow for pre-incubation for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Reaction initiation: Initiate the reaction by adding ATP to each well.
-
Reaction incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.
-
Data analysis: Determine the concentration of ADP produced from a standard curve. The effect of BMS-986195 on BTK's intrinsic ATPase activity can be determined by comparing the ADP generated in the presence of the inhibitor to the vehicle control.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the effect of a test compound on enzyme ATPase activity.
Caption: General workflow for an ATPase activity assay.
Conclusion
BMS-986195 is a potent and selective covalent inhibitor of BTK. While its primary therapeutic action is through the inhibition of BTK's kinase activity, it is also important to characterize its effects on other ATP-dependent processes. The finding that BMS-986195 stimulates the ATPase activity of P-gp highlights a potential for off-target effects and drug-drug interactions that warrant further investigation. The protocols provided herein offer a framework for researchers to explore the ATPase activity profile of BMS-986195 and other small molecule inhibitors, contributing to a more comprehensive understanding of their pharmacological properties.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-986195 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986195. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986195 and what is its mechanism of action?
BMS-986195, also known as Branebrutinib, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3][4] By irreversibly binding to BTK, BMS-986195 blocks this signaling cascade, making it a promising therapeutic agent for autoimmune diseases and B-cell malignancies.[1][5]
Q2: What are the known solubility characteristics of BMS-986195?
BMS-986195 is a crystalline solid that is practically insoluble in water.[5] Its solubility is pH-dependent and has been reported to be very low in aqueous solutions across a pH range of 1 to 7.4.[5] However, it exhibits higher solubility in organic solvents and simulated intestinal fluids.
Troubleshooting Guide: Solubility Issues
Issue 1: BMS-986195 is not dissolving in my aqueous buffer.
-
Cause: BMS-986195 has very low aqueous solubility.[5]
-
Solution:
-
Use of Organic Solvents: For in vitro assays, consider preparing a stock solution in an organic solvent such as DMSO or ethanol, and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your experimental system.
-
pH Adjustment: While the aqueous solubility is generally low, slight adjustments in pH might marginally improve solubility. However, this is unlikely to be a sufficient solution for achieving high concentrations.
-
Formulation Strategies: For in vivo studies or applications requiring higher aqueous concentrations, advanced formulation strategies are necessary.
-
Issue 2: How can I improve the oral bioavailability of BMS-986195 for preclinical studies?
-
Cause: The low aqueous solubility of BMS-986195 is a major hurdle for achieving adequate oral absorption.
-
Solution: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like BMS-986195. These include:
-
Amorphous Solid Dispersions (ASDs): This is a common and effective technique for improving the dissolution rate and apparent solubility of BCS Class II compounds.
-
Lipid-Based Formulations: These formulations can enhance drug solubilization in the gastrointestinal tract.
-
Particle Size Reduction: Techniques like nano-milling increase the surface area of the drug, which can improve the dissolution rate.
-
Quantitative Data Summary
The following tables summarize the known solubility data for BMS-986195.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 74 | 199.77 |
| Ethanol | 38 | 102.58 |
| Water | Insoluble | - |
Data sourced from Selleck Chemicals.[6]
Table 2: Solubility in Simulated Intestinal Fluids and Aqueous Buffers
| Medium | Solubility (mg/mL) |
| Aqueous Buffer (pH 1-7.4) | 0.002 - 0.003 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.009 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 0.145 |
Data sourced from ACS Publications.[5]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of BMS-986195 by Solvent Evaporation (Illustrative Example)
This is a generalized protocol and requires optimization for BMS-986195.
-
Materials:
-
BMS-986195
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., dichloromethane, methanol, or a mixture)
-
-
Procedure:
-
Dissolve BMS-986195 and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
The resulting solid is the amorphous solid dispersion. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
-
Protocol 2: Preparation of a Lipid-Based Formulation of BMS-986195 (Illustrative Example)
This is a generalized protocol and requires optimization for BMS-986195.
-
Materials:
-
BMS-986195
-
Lipid carrier (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH40)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
-
Procedure:
-
Weigh the required amounts of the lipid carrier, surfactant, and co-solvent into a glass vial.
-
Heat the mixture to approximately 40-60°C to ensure homogeneity.
-
Add the BMS-986195 to the vehicle and stir until completely dissolved. Sonication can be used to aid dissolution.
-
The resulting solution is a self-emulsifying drug delivery system (SEDDS) or a lipid solution, depending on the composition. The formulation should be clear and visually free of particles.
-
Characterize the formulation by assessing its self-emulsification properties upon dilution in an aqueous medium.
-
Visualizations
BMS-986195 Mechanism of Action: Inhibition of the BTK Signaling Pathway
Caption: Inhibition of the BTK signaling pathway by BMS-986195.
Troubleshooting Workflow for BMS-986195 Solubility Issues
Caption: A logical workflow for addressing BMS-986195 solubility challenges.
References
- 1. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
Branebrutinib In Vivo Experiments: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Branebrutinib (B606338) in in vivo experiments.
Frequently Asked Questions (FAQs)
1. Drug Preparation and Formulation
-
Q1: What is the recommended vehicle for oral administration of Branebrutinib in vivo?
-
A1: For oral administration, a homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). A common starting point is a 0.5% or 1% CMC-Na solution in water.[1]
-
-
Q2: I am observing precipitation of Branebrutinib in my vehicle. What should I do?
-
A2: Ensure thorough mixing to create a homogeneous suspension. If precipitation persists, consider gently warming the vehicle or using sonication to aid dispersion. Prepare the formulation fresh before each use. Also, verify the concentration, as higher concentrations are more prone to precipitation. For instance, a concentration of ≥5 mg/mL in CMC-Na has been reported.[1]
-
-
Q3: What are the recommended storage conditions for Branebrutinib powder and stock solutions?
-
A3: Branebrutinib powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
-
2. Dosing and Administration
-
Q4: What is a typical dose range for Branebrutinib in murine models?
-
Q5: How quickly is Branebrutinib absorbed and what is its half-life?
-
Q6: My in vivo experiment is not showing the expected efficacy. What are the potential reasons?
-
A6: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and BTK Occupancy: Ensure the dose is sufficient to achieve high BTK occupancy. Doses of ≥0.5 mg/kg orally once daily have been shown to achieve ≥90% BTK inactivation in mice.[2][3]
-
Drug Administration: Verify the accuracy of your dosing technique (e.g., oral gavage) to ensure the full intended dose is administered.
-
Timing of Administration: The timing of drug administration relative to disease induction or assessment is critical. Given its rapid absorption and short plasma half-life, the dosing schedule should be optimized for your specific disease model.[1][2][3][4]
-
Animal Model: Ensure the chosen animal model is appropriate and that the disease pathology is dependent on BTK signaling.
-
Drug Formulation: Confirm the stability and homogeneity of your Branebrutinib formulation.
-
-
3. Pharmacokinetics and Pharmacodynamics
-
Q7: How does the short plasma half-life of Branebrutinib relate to its sustained pharmacodynamic effect?
-
A7: Branebrutinib is a covalent, irreversible inhibitor of BTK.[2][5] This means it forms a stable bond with its target, BTK, at the cysteine 481 residue.[2] Consequently, even after the drug is cleared from the plasma, its inhibitory effect on BTK persists. The duration of the pharmacodynamic effect is therefore dependent on the turnover rate of the BTK protein itself, which has a long half-life.[2] In human studies, BTK occupancy decayed with a mean half-life of 115–154 hours, maintaining pharmacodynamic effects long after plasma levels were undetectable.[2][3][4]
-
-
Q8: Does Branebrutinib cross the blood-brain barrier?
4. Safety and Tolerability
-
Q9: What are the known off-target effects of Branebrutinib?
-
A9: Branebrutinib is a highly selective inhibitor of BTK. It has demonstrated over 5,000-fold selectivity for BTK over a panel of 240 other kinases.[2] Unlike some other BTK inhibitors, Branebrutinib lacks activity against EGFR kinases, and EGFR-related adverse events like rash have not been a significant finding in clinical studies.[2] The only kinases with less than 5000-fold selectivity are four related Tec family kinases.[1][2]
-
-
Q10: What are the common adverse events observed with Branebrutinib in preclinical and clinical studies?
-
A10: In a Phase I study with healthy participants, Branebrutinib was generally well-tolerated, with most adverse events being mild to moderate. The most frequently reported adverse events were headache and upper respiratory tract infections.[2] Preclinical studies have also indicated a desirable tolerability profile.[6][7]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Branebrutinib Across Species
| Parameter | Mouse | Rat | Cynomolgus Monkey | Dog | Human |
| Oral Bioavailability | 100%[1] | 74%[1] | 46%[1] | 81%[1] | N/A |
| Plasma T1/2 (i.v.) | 0.46 h[1] | N/A | N/A | N/A | 1.2-1.7 h[2][3][4] |
| Tmax (p.o.) | 0.58 h[1] | N/A | N/A | N/A | ~1 h[2][3][4] |
| Brain Penetration | <5% of plasma conc.[1][3] | <5% of plasma conc.[1] | N/A | <5% of plasma conc.[1] | Very low[3] |
Table 2: In Vitro Inhibitory Activity of Branebrutinib
| Target | IC50 |
| BTK | 0.1 nM[1] |
| TEC | 0.9 nM[1] |
| BMX | 1.5 nM[1] |
| TXK | 5 nM[1] |
Experimental Protocols
Protocol 1: Preparation of Branebrutinib for Oral Administration in Mice
-
Materials:
-
Branebrutinib powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of Branebrutinib based on the desired dose (e.g., 0.5 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of Branebrutinib powder.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate using a mortar and pestle or homogenize to create a smooth paste.
-
Gradually add the remaining volume of the vehicle while continuously mixing to ensure a uniform suspension.
-
Vortex the suspension thoroughly for several minutes.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
-
Prepare the formulation fresh daily.
-
Visualizations
Caption: Mechanism of action of Branebrutinib in the BCR signaling pathway.
Caption: General experimental workflow for in vivo studies with Branebrutinib.
Caption: Troubleshooting logic for addressing a lack of efficacy in Branebrutinib experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branebrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-986195 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of BMS-986195 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986195 and what is its mechanism of action?
A1: BMS-986195, also known as branebrutinib (B606338), is a potent and highly selective oral small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, it forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1] BTK is a key enzyme in the B-cell receptor (BCR) and Fc receptor signaling pathways, which are crucial for the development and function of B-lymphocytes and other immune cells.[1]
Q2: Why is determining the accurate IC50 value for BMS-986195 critical?
A2: The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. For a covalent inhibitor like BMS-986195, a standard IC50 value can be influenced by factors such as pre-incubation time due to its time-dependent nature of inhibition. An accurately determined IC50 value is essential for comparing the potency of different compounds, understanding its therapeutic potential, and guiding dose-selection for further studies.
Q3: What is a typical starting concentration range for BMS-986195 in a cell-based assay?
A3: Given the high potency of BMS-986195, with reported IC50 values in the low nanomolar range for BTK inhibition, it is advisable to start with a broad concentration range in a preliminary experiment. A suggested starting range could be from 0.01 nM to 10 µM, using a semi-log dilution series (e.g., 10-point, 3-fold dilutions). This wide range will help in narrowing down the effective concentration for subsequent, more focused experiments.
Q4: How does the covalent nature of BMS-986195 affect IC50 determination?
A4: The IC50 value of a covalent inhibitor like BMS-986195 is highly dependent on the pre-incubation time.[2] This is because the covalent bond formation is a time-dependent process. Therefore, it is crucial to perform time-dependent IC50 experiments to fully characterize the inhibitor. For covalent inhibitors, it is often more informative to determine the kinetic parameters Ki (the initial binding affinity) and kinact (the rate of inactivation), where the overall potency is best described by the second-order rate constant kinact/Ki.[2]
Q5: Should I expect a difference between the biochemical and cellular IC50 values for BMS-986195?
A5: Yes, it is common to observe a difference between the IC50 value determined in a biochemical assay (using purified enzyme) and a cell-based assay.[3] Cellular IC50 values are often higher due to factors such as cell membrane permeability, intracellular target concentration, protein binding within the cell, and the presence of efflux pumps.[3] Cell-based assays provide a more physiologically relevant measure of a compound's potency.[4]
Quantitative Data Summary
The following table summarizes the reported IC50 values for BMS-986195 against its primary target BTK and other related kinases, as well as in a cellular context.
| Target/Assay | IC50 Value (nM) |
| Biochemical Assays | |
| BTK (Bruton's tyrosine kinase) | 0.1[5] |
| TEC (Tyrosine-protein kinase Tec) | 0.9[5] |
| BMX (Bone marrow X kinase) | 1.5[5] |
| TXK (Tyrosine-protein kinase TXK) | 5[5] |
| Cellular Assays | |
| BCR-stimulated CD69 expression (human whole blood) | 11[5] |
| BTK inactivation (human whole blood) | 5[6] |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using a Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 of BMS-986195 in an adherent cell line.
Materials:
-
Adherent cell line expressing BTK
-
Complete cell culture medium
-
BMS-986195 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of BMS-986195 in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BMS-986195.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. For a covalent inhibitor, testing multiple incubation times is recommended.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.[7]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (100% viability) and a blank control (0% viability).
-
Plot the percent viability against the logarithm of the BMS-986195 concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic regression) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed at high concentrations | 1. Compound inactivity: The compound may have degraded. 2. Cell line resistance: The chosen cell line may not be sensitive to BTK inhibition or may have efflux pumps removing the compound. 3. Incorrect assay setup: Errors in compound dilution or assay procedure. | 1. Use a fresh stock of BMS-986195. Confirm its activity in a biochemical assay if possible. 2. Use a cell line known to be sensitive to BTK inhibitors. Verify BTK expression in your cell line. 3. Double-check all calculations and procedures. Use a positive control inhibitor to validate the assay. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation. |
| IC50 value is significantly different from published values | 1. Different experimental conditions: Variations in cell line, incubation time, serum concentration, or assay method. 2. Time-dependency of covalent inhibition: The pre-incubation time was not sufficient. | 1. Carefully document and standardize all experimental parameters. Compare your protocol with the published methods. 2. Perform a time-dependency study by measuring the IC50 at different pre-incubation times (e.g., 1, 4, 8, 24 hours). |
| Cell viability is greater than 100% at low concentrations | 1. Hormesis effect: Some compounds can have a stimulatory effect at low doses. 2. Assay artifact: Interference of the compound with the assay readout. 3. Overgrowth of control cells: In long incubation periods, untreated cells may become over-confluent and start to die, leading to a lower signal compared to wells with slight growth inhibition. | 1. This is a biological phenomenon and should be noted. The IC50 calculation should still be valid if a clear dose-response is observed at higher concentrations. 2. Run a control experiment without cells to check for any direct interaction between BMS-986195 and the assay reagents. 3. Optimize the initial cell seeding density to ensure that control cells are in the logarithmic growth phase at the end of the experiment. |
Visualizations
Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of BMS-986195.
Caption: Experimental workflow for determining the IC50 value of BMS-986195 in a cell-based assay.
Caption: A logical workflow for troubleshooting common issues encountered during IC50 determination experiments.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Branebrutinib Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of Branebrutinib (B606338) (BMS-986195), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). The information is presented in a question-and-answer format to directly address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases for Branebrutinib?
A1: Branebrutinib is a highly selective BTK inhibitor. However, in vitro studies have identified four other members of the Tec family of kinases as the primary off-targets. Branebrutinib demonstrates over 5,000-fold selectivity for BTK over a panel of 240 other kinases.[1] The inhibitory potency against these Tec family kinases is significantly lower than for BTK.
Q2: What is the quantitative selectivity profile of Branebrutinib against its primary on- and off-targets?
A2: The half-maximal inhibitory concentrations (IC50) for Branebrutinib against BTK and its primary off-target Tec family kinases are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. BTK |
| BTK | 0.1 | - |
| TEC | 0.9 | 9-fold |
| BMX | 1.5 | 15-fold |
| TXK | 5 | 50-fold |
Q3: What are the potential downstream signaling pathways affected by off-target inhibition of Tec family kinases?
A3: Inhibition of Tec family kinases (TEC, BMX, TXK) can potentially interfere with various signaling pathways downstream of antigen receptors (TCR, BCR), cytokine receptors, and integrins. These kinases are involved in activating phospholipase C-gamma (PLCγ), leading to calcium mobilization and activation of MAP kinase pathways. These pathways regulate cellular processes such as actin reorganization, transcriptional regulation, and cell survival.
Q4: What adverse events were observed in the Phase I clinical trial of Branebrutinib, and could they be related to off-target effects?
A4: In a Phase I study with healthy participants, Branebrutinib was generally well-tolerated, with most adverse events (AEs) being mild to moderate.[1] The most frequently reported AEs were headache and upper respiratory tract infections.[1] One serious AE of psychosis was reported but was considered unrelated to the study drug.[1] Notably, Branebrutinib lacks activity against EGFR kinases, a common source of off-target effects for other covalent BTK inhibitors like ibrutinib.[1] While a definitive link between the observed mild AEs and inhibition of Tec family kinases has not been established, inhibition of these kinases by other BTK inhibitors has been associated with cardiovascular effects.[2] However, no dose-dependent AEs or drug-related serious AEs were observed with Branebrutinib in the Phase I trial.[1]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed in vitro that does not align with known BTK function.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect on a Tec family kinase. | 1. Review the known signaling pathways of TEC, BMX, and TXK to hypothesize a potential link to the observed phenotype. 2. Perform rescue experiments by overexpressing the potentially affected Tec family kinase. 3. Use a more selective BTK inhibitor with a different off-target profile as a control. | If the phenotype is reversed or absent with these interventions, it is likely due to an off-target effect. |
| Inhibition of an unknown off-target. | 1. Conduct a broad kinase selectivity screen (kinome profiling) at a concentration where the phenotype is observed. 2. Perform a chemoproteomic analysis to identify all cellular targets of Branebrutinib. | Identification of other inhibited kinases or proteins that could explain the observed phenotype. |
Issue 2: Discrepancy between biochemical IC50 values and cellular potency.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular factors affecting drug availability. | 1. Measure the intracellular concentration of Branebrutinib. 2. Assess for active drug efflux by co-incubating with known efflux pump inhibitors. | Determine if poor cell permeability or active efflux is reducing the effective intracellular concentration of the inhibitor. |
| High intracellular ATP concentration. | ATP competes with Branebrutinib for binding to the kinase. Standard biochemical assays often use lower ATP concentrations than those found in cells. Consider using a cellular thermal shift assay (CETSA) to assess target engagement in a more physiological context. | A rightward shift in potency in cellular assays compared to biochemical assays is expected for ATP-competitive inhibitors. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via a Commercial Kinase Panel Screen
This protocol outlines a general procedure for assessing the selectivity of Branebrutinib against a broad panel of kinases.
1. Objective: To determine the inhibitory activity of Branebrutinib against a large number of purified kinases to identify potential off-targets.
2. Materials:
-
Branebrutinib stock solution (e.g., 10 mM in DMSO).
-
Kinase panel screening service (e.g., Eurofins DiscoverX, Promega, etc.).
-
Appropriate assay buffer as specified by the service provider.
3. Methodology:
-
Compound Preparation: Prepare a series of dilutions of Branebrutinib in DMSO. The final assay concentrations will typically be determined by the service provider's standard protocol (e.g., a single high concentration for initial screening, followed by a dose-response for identified hits).
-
Assay Performance (by service provider): The service provider will perform the kinase activity assays. A common format is a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay.
-
Recombinant kinases are incubated with a specific substrate and ATP.
-
Branebrutinib at various concentrations is added to the reaction.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
The percentage of kinase activity remaining at each Branebrutinib concentration is calculated relative to a vehicle control (DMSO).
-
For kinases showing significant inhibition (typically >50% at the screening concentration), a dose-response curve is generated to determine the IC50 value.
-
Protocol 2: BTK Occupancy Measurement in Cells using Immunocapture LC-MS/MS
This protocol is based on the novel method used in the Phase I clinical trial of Branebrutinib to provide high-resolution pharmacodynamic data.[3]
1. Objective: To quantify the percentage of BTK that is covalently bound by Branebrutinib in a cellular context.
2. Materials:
-
Cell samples (e.g., PBMCs treated with Branebrutinib).
-
Lysis buffer (specific composition to be optimized, but generally containing detergents and protease/phosphatase inhibitors).
-
Anti-BTK antibody for immunocapture.
-
Magnetic beads or other solid support conjugated with a secondary antibody.
-
Trypsin for protein digestion.
-
LC-MS/MS system.
3. Methodology:
-
Cell Lysis: Lyse the cell pellets with a suitable lysis buffer to solubilize proteins.
-
Immunocapture:
-
Incubate the cell lysate with an anti-BTK capture antibody.
-
Add the antibody-lysate mixture to beads coated with a secondary antibody to capture the BTK-antibody complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Add trypsin and incubate to digest the captured BTK into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Monitor for the specific peptide containing the Cys481 residue.
-
Quantify the peak areas for both the unmodified peptide (free BTK) and the Branebrutinib-adducted peptide (occupied BTK).
-
-
Data Analysis:
-
Calculate BTK occupancy as: (Peak Area of Adducted Peptide) / (Peak Area of Adducted Peptide + Peak Area of Unmodified Peptide) * 100%.
-
References
Technical Support Center: BMS-986195 Stability and Handling
Welcome to the technical support center for BMS-986195. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of BMS-986195 in common experimental conditions. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to assist in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of BMS-986195 in DMSO?
A1: Proper preparation and storage of BMS-986195 stock solutions are critical for maintaining its integrity and ensuring experimental reproducibility.
Stock Solution Preparation:
-
It is recommended to prepare a stock solution of BMS-986195 in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
BMS-986195 is soluble in DMSO at concentrations up to 74 mg/mL (199.77 mM).[1]
-
Crucially, DMSO is hygroscopic and absorbing moisture can significantly reduce the solubility of BMS-986195. Always use fresh, anhydrous DMSO for stock solution preparation. [1][2]
Storage Recommendations: To prevent degradation and maintain the activity of your BMS-986195 stock solution, adhere to the following storage guidelines. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Recommended for long-term storage. Aliquoting is essential. |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid multiple freeze-thaw cycles. |
Q2: What is the stability of BMS-986195 in aqueous solutions and cell culture media?
A2: BMS-986195 is insoluble in water.[1] While specific quantitative stability data for BMS-986195 in various cell culture media (e.g., RPMI-1640, DMEM) is not extensively published, general principles for covalent inhibitors with acrylamide (B121943) warheads apply. These compounds can be susceptible to degradation in aqueous environments, which can be influenced by factors such as pH, temperature, and the presence of nucleophiles in the media.
Some studies have utilized BMS-986195 in cell-based assays with incubation times up to 72 hours, suggesting a degree of stability under these conditions.[3][4] However, for quantitative assays, it is best practice to prepare fresh dilutions of BMS-986195 in culture media for each experiment.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of BMS-986195?
A3: Yes, inconsistent results can be a consequence of compound degradation. As a covalent inhibitor, the potency of BMS-986195 is time-dependent.[5] If the compound degrades during the course of your experiment, the effective concentration will decrease, leading to variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of BMS-986195 in your cell culture medium immediately before each experiment.
-
Minimize Exposure to Aqueous Environments: Reduce the time the compound spends in aqueous buffer or media before being added to the cells.
-
Control Experimental Conditions: Ensure consistency in incubation times, temperature, and cell densities across experiments.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your compound dilutions to account for any solvent effects.
Experimental Protocols
Protocol 1: General Procedure for Preparing BMS-986195 Working Solutions for Cell-Based Assays
This protocol provides a general guideline for the preparation of BMS-986195 working solutions for use in in vitro cell culture experiments.
Materials:
-
BMS-986195 powder
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., RPMI-1640 or DMEM, supplemented as required for your cell line)
-
Sterile microcentrifuge tubes or polypropylene (B1209903) plates
Procedure:
-
Prepare Stock Solution:
-
Allow the BMS-986195 powder and anhydrous DMSO to come to room temperature.
-
Prepare a 10 mM stock solution of BMS-986195 in anhydrous DMSO. For example, dissolve 3.7 mg of BMS-986195 in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to create a range of intermediate concentrations.
-
-
Prepare Final Working Solutions:
-
Directly before adding to your cells, dilute the intermediate DMSO solutions into pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
Mix thoroughly by gentle pipetting or vortexing.
-
Immediately add the final working solutions to your cell cultures.
-
Signaling Pathways and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BMS-986195 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for interpreting the effects of BMS-986195 in your experiments.
Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of BMS-986195.
General Experimental Workflow for Assessing Compound Stability
This workflow outlines a general approach to determine the stability of a compound like BMS-986195 in cell culture medium.
Caption: A general workflow for assessing the stability of BMS-986195 in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: BMS-986195 (Branebrutinib)
Welcome to the technical support center for BMS-986195 (Branebrutinib). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help minimize toxicity and ensure successful experiments in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986195?
A1: BMS-986195, also known as Branebrutinib (B606338), is a potent and highly selective, orally available, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It acts as a covalent, irreversible inhibitor by modifying a cysteine residue in the active site of BTK, leading to rapid inactivation of the kinase.[2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, activation, and survival.[4] By inhibiting BTK, BMS-986195 effectively suppresses these processes.[5] It also plays a role in signaling pathways of other immune cells like monocytes, mast cells, and basophils through Fc receptors.[4]
Q2: What are the reported IC50 values for BMS-986195?
A2: The inhibitory potency of BMS-986195 has been characterized in various assays. The IC50 for BTK in a cell-free assay is 0.1 nM.[5][6] In human whole blood assays, it inhibited BCR-stimulated CD69 expression on B cells with an IC50 of 11 nM.[4][6] In Ramos B cells, it inhibited BCR-stimulated calcium flux with an IC50 of 7.2 nM.[5]
Q3: Is BMS-986195 expected to be toxic to all cell lines?
A3: Not necessarily. The primary targets of BMS-986195 are BTK and, to a lesser extent, other Tec family kinases.[6] Therefore, cell lines that heavily rely on these kinases for survival and proliferation, such as B-cell lymphoma lines, are more likely to be sensitive to the cytotoxic effects of BMS-986195. Cells that do not express BTK or have alternative survival pathways may be less affected. However, at high concentrations, off-target effects or non-specific toxicity could occur in any cell line. One study found that BMS-986195 was equally cytotoxic to drug-sensitive parental cancer cell lines and their P-glycoprotein-overexpressing multidrug-resistant variants.[7][8]
Q4: How can I minimize the risk of off-target toxicity?
A4: BMS-986195 is a highly selective inhibitor, which was a key strategy in its development to reduce off-target effects.[3][4] It has been shown to be over 5,000-fold more selective for BTK than for 240 other kinases.[2][6] To minimize off-target toxicity in your experiments, it is crucial to use the lowest effective concentration and the shortest exposure time necessary to achieve the desired level of BTK inhibition. Performing a dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with BMS-986195.
Problem 1: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell line is highly dependent on BTK signaling. | Confirm the expression and activity of BTK in your cell line via Western blot or other methods. If the cell line is highly dependent on BTK, cytotoxicity is an expected on-target effect. Consider using a cell line with lower BTK dependence for non-cytotoxicity-related studies. |
| Incorrect concentration calculation or solvent issue. | Double-check your calculations for preparing stock solutions and working concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Sub-optimal cell culture conditions. | Ensure cells are healthy and in the logarithmic growth phase before adding the compound. Sub-optimal conditions such as high cell density, nutrient depletion, or contamination can sensitize cells to drug treatment. |
| Extended exposure time. | Reduce the duration of exposure to BMS-986195. A time-course experiment can help determine the minimum time required to observe the desired pharmacological effect. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered cellular responses. |
| Inconsistent cell density at the time of treatment. | Standardize the cell seeding density for all experiments. Cell density can influence the cellular response to drug treatment. |
| Degradation of BMS-986195. | Prepare fresh working solutions of BMS-986195 from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay variability. | Ensure that the assay used to measure the endpoint is robust and has low intra- and inter-assay variability. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for BMS-986195 to aid in experimental design.
Table 1: In Vitro Inhibitory Potency of BMS-986195
| Target/Assay | IC50 Value | Cell Line/System |
| BTK (Cell-free assay) | 0.1 nM | Recombinant enzyme |
| TEC (Cell-free assay) | 0.9 nM | Recombinant enzyme |
| BMX (Cell-free assay) | 1.5 nM | Recombinant enzyme |
| TXK (Cell-free assay) | 5 nM | Recombinant enzyme |
| BCR-stimulated CD69 expression | 11 nM | Human whole blood |
| BCR-stimulated calcium flux | 7.2 nM | Ramos B cells |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of BMS-986195 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of BMS-986195 in your cell culture medium. A common starting range is from 1 nM to 10 µM. Include a solvent-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BMS-986195.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the BMS-986195 concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Assessing Target Engagement via Western Blot for Phospho-BTK
-
Cell Treatment: Treat your cells with different concentrations of BMS-986195 for a short duration (e.g., 1-2 hours). Include an untreated control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (e.g., p-BTK Tyr223) and total BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in BTK phosphorylation relative to the total BTK and loading control.
Visualizations
Caption: Inhibition of the BTK signaling pathway by BMS-986195.
Caption: Experimental workflow for optimizing BMS-986195 concentration.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-986195 (Branebrutinib)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986195 (branebrutinib), a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986195?
A1: BMS-986195, also known as branebrutinib, is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[4] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3] By inhibiting BTK, BMS-986195 effectively blocks downstream signaling cascades.
Q2: What is the selectivity profile of BMS-986195?
A2: BMS-986195 is a highly selective inhibitor of BTK. It demonstrates over 5,000-fold selectivity for BTK compared to a panel of over 240 other kinases.[1][4] Its highest off-target activity is against other members of the Tec family of kinases, including TEC, BMX, and TXK, but it is still significantly more potent against BTK.[1]
Data Presentation: Kinase Inhibitory Activity of BMS-986195
| Kinase | IC50 (nM) |
| BTK | 0.1[1] |
| TEC | 0.9[1] |
| BMX | 1.5[1] |
| TXK | 5.0[1] |
Q3: What are the expected pharmacokinetic properties of BMS-986195?
A3: In preclinical multi-species studies, BMS-986195 has shown good oral bioavailability, ranging from 46% in cynomolgus monkeys to 100% in mice.[1] It has low plasma clearance and a short plasma half-life.[1] Despite the short half-life, the covalent and irreversible nature of its binding to BTK leads to a prolonged pharmacodynamic effect.
Data Presentation: Pharmacokinetic Parameters of BMS-986195 in Preclinical Species
| Species | Oral Bioavailability (%) | Plasma T1/2 (i.v.) (h) | Tmax (p.o.) (h) |
| Mouse | 100[1] | 0.46[1] | 0.58[1] |
| Rat | 74[1] | 1.2[1] | 1.0[1] |
| Cynomolgus Monkey | 46[1] | 4.3[1] | 0.83[1] |
| Dog | 81[1] | 2.9[1] | 0.75[1] |
Troubleshooting Guides
Unexpected Result 1: Higher than expected IC50 value in cell-based assays.
Q: In our cell viability assay, the IC50 of BMS-986195 is significantly higher than the reported biochemical IC50. Why is this, and how can we troubleshoot it?
A: This is a common observation when transitioning from biochemical to cellular assays. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations, whereas intracellular ATP levels are much higher. As an ATP-competitive inhibitor, the apparent potency of BMS-986195 can be reduced in the presence of high cellular ATP.
-
Cell Permeability: The compound may have poor permeability into the specific cell line you are using.
-
Presence of Drug Efflux Pumps: Your cell line may express high levels of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), which can actively transport BMS-986195 out of the cell, reducing its intracellular concentration.
-
Slow On-Rate of Covalent Inhibition: While the inactivation of BTK is irreversible, the initial binding and subsequent covalent modification take time. Short incubation times in your assay may not be sufficient to achieve maximal inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high IC50 values.
Unexpected Result 2: Reduced sensitivity or resistance to BMS-986195.
Q: After initial sensitivity, our cells are now showing reduced responsiveness to BMS-986195. What could be the cause?
A: Acquired resistance to covalent BTK inhibitors is a known phenomenon. The most common mechanism is the acquisition of mutations in the BTK gene, particularly at the Cys481 residue to which BMS-986195 covalently binds. A C481S (cysteine to serine) mutation is a common example that prevents the covalent bond formation, rendering the inhibitor much less effective.
Troubleshooting and Confirmation:
-
Sequence the BTK gene: Isolate genomic DNA or RNA from your resistant cell population and sequence the BTK gene to identify any potential mutations, paying close attention to the region around codon 481.
-
Evaluate non-covalent BTK inhibitors: Test the resistant cells with a non-covalent BTK inhibitor. These inhibitors do not rely on the cysteine residue for their activity and may still be effective against C481-mutant BTK.
-
Assess BTK protein levels: Perform a Western blot to ensure that BTK protein is still expressed in the resistant cells and that its levels have not been significantly altered.
Unexpected Result 3: BMS-986195 shows activity in a P-glycoprotein (P-gp) overexpressing, multi-drug resistant (MDR) cell line.
Q: We are using a P-gp overexpressing cancer cell line that is resistant to many chemotherapeutics. Surprisingly, BMS-986195 seems to re-sensitize these cells to other drugs. Is this a known effect?
A: Yes, this is a documented off-target effect of BMS-986195.[5][6] Studies have shown that BMS-986195 can directly interact with P-glycoprotein and inhibit its drug efflux function.[6][7] This leads to an increased intracellular accumulation of P-gp substrate chemotherapeutics, thereby reversing the multi-drug resistance phenotype.
Signaling Pathway Diagram:
Caption: BMS-986195 can inhibit P-glycoprotein, leading to increased intracellular drug accumulation.
Experimental Protocols
BTK Enzymatic Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is a general method for determining the in vitro inhibitory activity of BMS-986195 against BTK.
Materials:
-
Recombinant human BTK enzyme
-
BTK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
BMS-986195
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of BMS-986195 in the kinase buffer.
-
In a white multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted BMS-986195 or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km for BTK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
B-Cell Activation Assay (CD69 Expression by Flow Cytometry)
This protocol describes a method to assess the effect of BMS-986195 on B-cell activation by measuring the expression of the early activation marker CD69.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody)
-
BMS-986195
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD19 (to identify B-cells) and anti-CD69
-
Flow cytometer
Procedure:
-
Seed PBMCs or isolated B-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of BMS-986195 or a vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with a BCR stimulus (e.g., anti-IgM) and incubate for 18-24 hours at 37°C. Include an unstimulated control.
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD19-positive B-cell population and quantifying the percentage of CD69-positive cells.
P-glycoprotein (P-gp) ATPase Activity Assay
This protocol is for determining the effect of BMS-986195 on the ATPase activity of P-gp, which is coupled to its drug transport function.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., from baculovirus-infected insect cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP regenerating system (e.g., creatine (B1669601) kinase and creatine phosphate)
-
BMS-986195
-
Verapamil (as a positive control for P-gp stimulation)
-
Sodium orthovanadate (as a P-gp ATPase inhibitor)
-
Reagent for detecting inorganic phosphate (B84403) (Pi)
Procedure:
-
Prepare membrane vesicles containing P-gp.
-
In a 96-well plate, add the assay buffer, ATP regenerating system, and membrane vesicles.
-
Add various concentrations of BMS-986195, verapamil, or a vehicle control.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a suitable colorimetric method.
-
Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the ATPase activity against the concentration of BMS-986195 to determine its effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
- 6. Branebrutinib (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branebrutinib (BMS-986195), a Bruton's Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-986195 (Branebrutinib)
Welcome to the technical support center for BMS-986195 (Branebrutinib). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation during storage and addressing common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for BMS-986195?
A1: To ensure the stability and integrity of BMS-986195, it is crucial to adhere to the following storage guidelines. Different storage conditions apply to the compound in its solid form versus when it is in a solvent.
Q2: My BMS-986195 solution has changed color. What does this indicate?
A2: A change in the color of your stock or working solution can be an indicator of chemical degradation or oxidation. This may be caused by exposure to light, air (oxygen), or impurities in the solvent. It is highly recommended to assess the integrity of the compound before proceeding with your experiments.
Q3: I am observing precipitation in my frozen stock solution after thawing. How can I prevent this?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. To prevent this, consider the following:
-
Solvent Choice: Ensure that the solvent is appropriate for long-term storage at the intended temperature. While DMSO is commonly used, its stability can be compromised by repeated freeze-thaw cycles.
-
Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. If possible, consider storing the compound at a slightly lower concentration.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. It is best to avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: Can the type of storage container affect the stability of BMS-986195?
A4: Yes, the material of the storage container can impact the stability of the compound. Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with BMS-986195.
Issue 1: Inconsistent Experimental Results and Loss of Compound Activity
This is a frequent issue that often points to the degradation of the small molecule inhibitor in solution. Here is a systematic approach to troubleshoot this problem.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid using old solutions. |
| Improper Storage | Store stock solutions at -20°C or -80°C in tightly sealed containers. Protect from light by using amber vials or wrapping containers in foil. Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to prevent contamination that could interfere with your assay. |
| Pipetting and Handling Errors | Calibrate pipettes regularly and use consistent pipetting techniques to ensure accurate and reproducible compound concentrations. |
Issue 2: Poor Solubility in Aqueous Buffers
Poor aqueous solubility is a common challenge with many small molecule inhibitors. Here are several strategies to address this issue:
| Strategy | Description |
| Solvent Selection | While DMSO is a common solvent for preparing stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Use of Surfactants or Co-solvents | For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility. Co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can also be effective, but their compatibility with your specific assay must be validated. |
| pH Adjustment | The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where BMS-986195 is more soluble may be an effective solution. |
| Formulation with Cyclodextrins | Cyclodextrins are capable of encapsulating hydrophobic molecules, which can increase their aqueous solubility. |
Data Presentation
Table 1: Recommended Storage Conditions for BMS-986195
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Stability Assessment of BMS-986195 in Solution using HPLC
This protocol outlines a general method for assessing the stability of BMS-986195 in a chosen solvent over time.
Objective: To determine the degradation of BMS-986195 under specific storage conditions.
Materials:
-
BMS-986195
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., Zorbax XDB-C18, 250 x 4.6 mm, 5 µm)
-
HPLC-grade mobile phase components (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Amber glass vials or polypropylene tubes
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of BMS-986195 and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution by HPLC to determine the initial purity and peak area of BMS-986195. This will serve as your baseline.
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C in the light, etc.).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze it by HPLC.
-
HPLC Conditions (Example):
-
Column: Zorbax XDB-C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, for example, 238 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis: Compare the peak area of BMS-986195 at each timepoint to the T=0 value. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of BMS-986195 remaining at each timepoint.
Mandatory Visualization
Validation & Comparative
Branebrutinib (BMS-986195): A Preclinical Comparative Analysis in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Preclinical studies have demonstrated its efficacy in animal models of rheumatoid arthritis (RA) and lupus nephritis, suggesting its potential as a therapeutic agent for these and other autoimmune disorders.[1][2] This guide provides a comprehensive comparison of BMS-986195's preclinical performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Key Signaling Pathways in Autoimmunity
BMS-986195 exerts its therapeutic effect by irreversibly binding to a cysteine residue in the active site of BTK.[1] BTK is a crucial signaling molecule in various immune cells, and its inhibition by BMS-986195 modulates several pathways implicated in the pathogenesis of autoimmune diseases.[2][3]
Key signaling pathways affected by BMS-986195 include:
-
B-Cell Receptor (BCR) Signaling: BTK is essential for B-cell activation, proliferation, and the production of autoantibodies. BMS-986195 effectively inhibits these processes.[3]
-
Fc Receptor (FcR) Signaling: BTK mediates signaling downstream of Fc gamma receptors (FcγR) on myeloid cells and Fc epsilon receptors (FcεRI) on mast cells and basophils. Inhibition of this pathway reduces the release of inflammatory cytokines.[3]
-
RANKL-Mediated Osteoclastogenesis: By inhibiting BTK, BMS-986195 can interfere with the signaling pathways leading to the formation and activation of osteoclasts, which are responsible for bone erosion in rheumatoid arthritis.
Caption: Simplified signaling pathways inhibited by BMS-986195.
Preclinical Efficacy in Rheumatoid Arthritis Models
BMS-986195 has demonstrated robust efficacy in two key murine models of rheumatoid arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).[1]
Data Presentation
| Parameter | BMS-986195 | Other BTK Inhibitors (for comparison) | Standard of Care (for comparison) |
| Model | CIA & CAIA (mice) | Data not available for direct comparison | Methotrexate (MTX) - CIA (rats) |
| Dose | Maximal efficacy at ≤0.5 mg/kg, orally, once daily[1] | Ibrutinib: Efficacious in rat CIA model | ED50 of 1.0 mg/kg for another BTK inhibitor (HM71224) |
| Effect on Arthritis Score | Significant reduction in clinically evident disease[1] | Dose-dependent inhibition of arthritis severity | Reduced clinical signs of arthritis |
| Effect on Paw Volume | Protection against joint swelling[1] | Significant reduction in paw volume | Reduced paw volume |
| Effect on Histologic Joint Damage | Protection against histologic joint damage[1] | Reduced bone erosion, synovitis, and cartilage degradation | Reduced bone erosion and cartilage degradation |
| Effect on Bone Mineral Density | Protection against bone mineral density loss[1] | Inhibition of osteoclastogenesis | Data not available |
Note: Direct comparative studies between BMS-986195 and other BTK inhibitors or standard-of-care in the same experimental setup were not available in the searched literature. The data for other agents are provided for general context.
Experimental Protocols
A generalized workflow for preclinical evaluation in arthritis models is depicted below.
References
Comparative Analysis of BMS-986195 (Branebrutinib) Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of BMS-986195 (Branebrutinib), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). The data presented is intended to offer an objective overview of its performance against other kinases, supported by available experimental data and detailed methodologies.
Executive Summary
BMS-986195 is a highly selective covalent inhibitor of BTK with an IC50 of 0.1 nM.[1] Extensive kinase profiling has demonstrated that it exhibits over 5,000-fold selectivity for BTK against a panel of more than 240 other kinases.[1][2] Significant cross-reactivity is primarily observed within the Tec family of kinases, to which BTK belongs. This high selectivity profile suggests a reduced potential for off-target effects, a desirable characteristic for therapeutic kinase inhibitors.
Data Presentation: Kinase Cross-Reactivity of BMS-986195
The following table summarizes the inhibitory activity of BMS-986195 against its primary target, BTK, and other closely related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. BTK | Reference |
| BTK | 0.1 | 1 | [1] |
| TEC | 0.9 | 9 | [1] |
| BMX | 1.5 | 15 | [1] |
| TXK | 5.0 | 50 | [1] |
| Over 240 other kinases | >500 | >5000 | [1][2] |
Note: A comprehensive screen of BMS-986195 against a panel of 245 kinases has been reported, with a partial list of the selectivity data available in the publication "Discovery of Branebrutinib (B606338) (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK)" by Watterson et al. in the Journal of Medicinal Chemistry, 2019.[3][4][5]
Experimental Protocols
The following are representative protocols for key experiments used to determine the kinase selectivity and cellular activity of covalent BTK inhibitors like BMS-986195.
Biochemical BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of recombinant BTK and the inhibitory effect of a test compound by measuring the amount of ADP produced.
Workflow:
Biochemical BTK Kinase Assay Workflow
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
Dilute recombinant human BTK enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the reaction buffer.
-
Prepare serial dilutions of BMS-986195 in DMSO.
-
-
Reaction:
-
Add the diluted BTK enzyme and the test inhibitor to the wells of a microplate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular BTK Inhibition Assay (B-Cell Receptor Stimulation)
This assay assesses the ability of an inhibitor to block BTK signaling in a cellular context by measuring the inhibition of B-cell activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a B-cell line (e.g., Ramos cells) in appropriate media.
-
Plate the cells and treat with serial dilutions of BMS-986195 for 1-2 hours.
-
-
B-Cell Stimulation:
-
Stimulate the B-cell receptors (BCR) by adding an anti-IgM antibody.
-
-
Endpoint Measurement (e.g., Calcium Flux or CD69 Expression):
-
Calcium Flux: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) prior to stimulation. Measure the change in intracellular calcium concentration using a fluorometer.
-
CD69 Expression: After an extended incubation (e.g., 18-24 hours) post-stimulation, stain the cells with a fluorescently labeled anti-CD69 antibody. Analyze the expression of the activation marker CD69 on the B-cell surface using flow cytometry.
-
-
Data Analysis:
-
Determine the percent inhibition of the cellular response for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
BTK Target Occupancy Assay (Mass Spectrometry)
This assay directly measures the extent to which BMS-986195 is covalently bound to BTK in cells or tissues.
Workflow:
BTK Target Occupancy Assay Workflow
Methodology:
-
Sample Preparation:
-
Treat cells or animal models with BMS-986195.
-
Lyse the cells or tissues to extract total protein.
-
-
BTK Enrichment:
-
Immunoprecipitate BTK from the protein lysate using an anti-BTK antibody conjugated to magnetic beads.
-
-
Proteolytic Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Digest the captured BTK on-bead with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Monitor for the specific peptide containing the cysteine residue (Cys481) that is covalently modified by BMS-986195.
-
Quantify the peak areas of both the unmodified peptide and the BMS-986195-adducted peptide.
-
-
Data Analysis:
-
Calculate the percent BTK occupancy as the ratio of the adducted peptide signal to the sum of the adducted and unmodified peptide signals.
-
Signaling Pathway
BMS-986195 primarily targets BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as PLCγ2, which ultimately results in B-cell proliferation, differentiation, and antibody production. By irreversibly inhibiting BTK, BMS-986195 effectively blocks this signaling cascade. BTK also plays a role in signaling downstream of Fc receptors in other immune cells like macrophages and mast cells.
BMS-986195 Inhibition of the BCR Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Study of BMS-986195 and Tofacitinib in RA Models
This guide provides a comparative analysis of BMS-986195 and tofacitinib (B832), two small molecule inhibitors investigated for the treatment of rheumatoid arthritis (RA). The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, kinase selectivity, and performance in preclinical RA models. All data presented is compiled from publicly available research.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage.[1] The pathogenesis of RA involves a complex interplay of immune cells and signaling molecules, making it a key target for therapeutic intervention.[1] Small molecule inhibitors that target intracellular signaling pathways have emerged as a significant class of disease-modifying antirheumatic drugs (DMARDS). This guide focuses on two such inhibitors: BMS-986195, a Bruton's tyrosine kinase (BTK) inhibitor, and tofacitinib, a Janus kinase (JAK) inhibitor.
BMS-986195 (Branebrutinib) is a potent and highly selective covalent inhibitor of BTK.[2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells, which are implicated in the pathology of RA.[2][4][5] By irreversibly binding to BTK, BMS-986195 aims to modulate the immune response and reduce inflammation.[2]
Tofacitinib (Xeljanz) is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[1][6] JAKs are critical for signaling downstream of cytokine receptors, which play a pivotal role in the inflammatory cascade of RA.[7][8] Tofacitinib primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway and reducing the production of inflammatory mediators.[8] It is an approved medication for the treatment of moderate to severe RA.[7][9]
Mechanism of Action
The distinct mechanisms of action of BMS-986195 and tofacitinib target different key nodes in the inflammatory signaling cascades of rheumatoid arthritis.
BMS-986195: Targeting BTK Signaling
BMS-986195 is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] BTK is a member of the Tec family of non-receptor tyrosine kinases and is a critical component of B cell receptor (BCR) signaling.[4][5] It is also involved in signaling pathways of other immune cells such as monocytes, macrophages, and mast cells through Fc receptors.[2] In the context of RA, the inhibition of BTK by BMS-986195 is expected to:
-
Reduce B cell activation, proliferation, and autoantibody production.[4]
-
Inhibit the release of pro-inflammatory cytokines from myeloid cells.[5]
-
Attenuate osteoclast differentiation, thereby potentially reducing bone erosion.[2][5]
Tofacitinib: Targeting JAK-STAT Signaling
Tofacitinib is an inhibitor of the Janus kinase (JAK) family, with preferential inhibition of JAK1 and JAK3 over JAK2.[8][10] JAKs are intracellular tyrosine kinases that associate with cytokine receptors.[11] Upon cytokine binding, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[8] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[8] By inhibiting JAK1 and JAK3, tofacitinib effectively blocks the signaling of a wide range of pro-inflammatory cytokines, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[8]
Signaling Pathway Diagrams
Diagram 1: BMS-986195 Mechanism of Action.
Diagram 2: Tofacitinib Mechanism of Action.
Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile.
BMS-986195
BMS-986195 is a highly selective inhibitor of BTK. It has demonstrated over 5000-fold selectivity for BTK compared to a panel of 240 other kinases.[2][12] Within the Tec family of kinases, it shows a high degree of selectivity, though some activity against other Tec family members is observed.[12]
Tofacitinib
Tofacitinib inhibits multiple JAK family members. While initially designed as a JAK3 inhibitor, it has been shown to inhibit JAK1 and JAK3 with greater potency than JAK2.[10] The inhibition of multiple JAKs allows it to block signaling from a broad range of cytokines.
| Kinase | BMS-986195 IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) |
| BTK | 0.1[3][12] | - |
| TEC | 0.9[12] | - |
| BMX | 1.5[12] | - |
| TXK | 5[12] | - |
| JAK1 | - | 1 |
| JAK2 | - | 20 |
| JAK3 | - | 1 |
| TYK2 | - | - |
| Table 1: Comparative Kinase Inhibitory Potency (IC₅₀). Data compiled from publicly available sources. A lower IC₅₀ value indicates greater potency. |
Efficacy in Preclinical RA Models
Both BMS-986195 and tofacitinib have demonstrated efficacy in animal models of rheumatoid arthritis.
BMS-986195
BMS-986195 has shown robust in vivo efficacy in murine models of collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).[2] In these models, oral administration of BMS-986195 led to:
-
Protection against clinically evident disease.[2]
-
Reduction in histological joint damage.[2]
-
Preservation of bone mineral density.[2]
Maximal efficacy was observed at doses of ≥0.5 mg/kg administered once daily.[2]
Tofacitinib
Tofacitinib has also demonstrated significant efficacy in the murine collagen-induced arthritis (CIA) model.[13][14] Treatment with tofacitinib in these models resulted in:
-
Amelioration of joint injury and inflammatory responses.[14]
-
In some studies, attenuation of muscle loss associated with arthritis.[13][15]
| Parameter | BMS-986195 (in murine CIA/CAIA models) | Tofacitinib (in murine CIA models) |
| Effect on Clinical Score | Significant reduction[2] | Significant reduction[13][14] |
| Effect on Paw Edema | Not explicitly stated, but implied by protection against clinical disease | Significant reduction[13][14] |
| Effect on Joint Damage | Reduction in histological damage[2] | Alleviation of joint injury[14] |
| Effect on Bone | Protection against bone mineral density loss[2] | Not explicitly stated |
| Effective Dose Range | ≥0.5 mg/kg/day (oral)[2] | 15-30 mg/kg/day (subcutaneous or oral)[13][15] |
| Table 2: Summary of Efficacy in Preclinical RA Models. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Kinase Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human kinases (e.g., BTK, JAK1, JAK2, JAK3), substrate (e.g., a peptide or protein substrate for the kinase), ATP, kinase assay buffer, test compounds (BMS-986195, tofacitinib), and a detection system (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody-based ELISA).[16][17]
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the recombinant kinase enzyme and the substrate to each well.[17] c. Add the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO).[17] d. Initiate the kinase reaction by adding ATP.[17] e. Incubate the plate at a specified temperature and for a specific duration to allow the enzymatic reaction to proceed.[17] f. Stop the reaction. g. Quantify the kinase activity by measuring the amount of product formed or the amount of ATP consumed, using a suitable detection method.[17]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[16][17]
Collagen-Induced Arthritis (CIA) in Mice (General Protocol)
The CIA model is a widely used animal model of inflammatory arthritis that shares many pathological features with human RA.
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.[14][15]
-
Induction of Arthritis: a. On day 0, immunize mice with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[13][14] b. On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[13][14]
-
Treatment: a. Begin treatment with the test compounds (BMS-986195 or tofacitinib) or vehicle control at a predetermined time point, often around the time of the booster injection or at the onset of clinical signs of arthritis.[13][15] b. Administer the compounds daily via the desired route (e.g., oral gavage, subcutaneous injection).[13][15]
-
Assessment of Arthritis: a. Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation. b. Score the severity of arthritis based on a standardized clinical scoring system (e.g., a scale of 0-4 for each paw).[13] c. Measure paw thickness using a caliper.[13]
-
Endpoint Analysis: a. At the end of the study, collect blood for serological analysis of inflammatory markers. b. Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.[14]
Experimental Workflow Diagrams
Diagram 3: In Vitro Kinase Assay Workflow.
Diagram 4: Collagen-Induced Arthritis (CIA) Workflow.
Clinical Development and Outlook
BMS-986195 has been evaluated in early-phase clinical trials for RA.[12][18] Its high selectivity for BTK offers a targeted approach to modulating the immune response in RA. Further clinical studies are needed to establish its efficacy and safety profile in patients.
Tofacitinib is an established therapy for RA, with a large body of clinical trial data supporting its efficacy and safety.[9][19][20][21][22][23][24][25][26] The ORAL series of clinical trials has demonstrated its effectiveness in various patient populations, including those with an inadequate response to methotrexate (B535133) or TNF inhibitors.[9] It is available as an oral medication, which offers a convenient administration route for patients.[6]
Conclusion
BMS-986195 and tofacitinib represent two distinct and targeted approaches to the treatment of rheumatoid arthritis. BMS-986195, with its highly selective inhibition of BTK, offers a focused intervention on B cell and myeloid cell pathways. Tofacitinib, through its broader inhibition of the JAK-STAT pathway, provides a comprehensive blockade of multiple pro-inflammatory cytokines. The preclinical data for both compounds demonstrate significant anti-inflammatory and disease-modifying effects in RA models. While tofacitinib is an established therapeutic option, the ongoing development of BMS-986195 and other selective kinase inhibitors continues to advance the field of RA treatment, with the potential for more personalized and effective therapies in the future.
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. medwirenews.com [medwirenews.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 14. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tofacitinib Monotherapy in Rheumatoid Arthritis: Clinical Trials and Real-World Data Contextualization of Patients, Efficacy, and Treatment Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tofacitinib | Impact of Race on the Efficacy and Safety of Tofacitinib in Rheumatoid Arthritis: Post Hoc Analysis of Pooled Clinical Trials | springermedicine.com [springermedicine.com]
- 22. researchgate.net [researchgate.net]
- 23. Model‐Based Comparison of Dose‐Response Profiles of Tofacitinib in Japanese Versus Western Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of Tofacitinib Efficacy in Patients with Moderate Vs Severe Rheumatoid Arthritis: Pooled Analysis of Phase 3 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 25. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 26. Real-world comparative effectiveness and safety of tofacitinib and baricitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of BMS-986195 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMS-986195, a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), with other prominent BTK inhibitors. The focus is on validating its on-target effects in primary cells, a critical step in preclinical and clinical development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to aid researchers in their study design and interpretation.
Comparative Analysis of BTK Inhibitors
BMS-986195 (Branebrutinib) is a next-generation BTK inhibitor designed for high potency and selectivity to minimize off-target effects.[1][2] The following tables compare the biochemical potency, cellular activity in primary cells, and kinase selectivity of BMS-986195 with the first-generation inhibitor ibrutinib (B1684441) and second-generation inhibitors acalabrutinib (B560132) and zanubrutinib (B611923).
Table 1: Biochemical Potency and Cellular Activity of BTK Inhibitors
| Inhibitor | Type | Biochemical BTK IC₅₀ (nM) | Cellular BTK Inhibition in Primary Cells (IC₅₀, nM) | Primary Cell Assay |
| BMS-986195 | Covalent, Irreversible | 0.1[2][3][4][5] | 11[3][6] | BCR-stimulated CD69 expression in human whole blood |
| Ibrutinib | Covalent, Irreversible | 0.5 | <10 | BCR-mediated CD69 expression in hPBMCs |
| Acalabrutinib | Covalent, Irreversible | 3 | <10 | BCR-mediated CD69 expression in hPBMCs |
| Zanubrutinib | Covalent, Irreversible | <1 | <10 | BCR-mediated CD69 expression in hPBMCs |
Note: Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources and may have been generated under different experimental conditions.
Table 2: Kinase Selectivity Profile of BTK Inhibitors
The selectivity of BTK inhibitors is crucial for minimizing off-target effects and associated toxicities. Kinome scanning technologies are used to assess the binding of an inhibitor to a wide range of kinases. A lower number of off-target hits indicates higher selectivity.
| Inhibitor | Number of Off-Target Kinases Inhibited >65% at 1 µM | Key Off-Targets |
| BMS-986195 | Not explicitly quantified in a head-to-head kinome scan, but reported to be >5000-fold selective for BTK over 240 other kinases.[1][3] | TEC family kinases (TEC, BMX, TXK) with 9- to 1010-fold less sensitivity than BTK.[3][4] |
| Ibrutinib | High (e.g., 17 kinases with >50% inhibition in one study)[7] | EGFR, TEC, ITK, ERBB2/4, JAK3[8][9] |
| Acalabrutinib | Low (e.g., 1.5% of 395 kinases)[8][10] | Minimal off-target binding reported.[8] |
| Zanubrutinib | Moderate (e.g., 7 kinases with >50% inhibition in one study)[7] | Slightly broader off-target profile than acalabrutinib.[11] |
Experimental Protocols for Validating On-Target Effects
Validating the on-target effects of BTK inhibitors in primary cells involves demonstrating target engagement (BTK occupancy) and quantifying the functional consequences of BTK inhibition in relevant signaling pathways.
BTK Occupancy Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the percentage of BTK enzyme that is bound by the inhibitor.
Principle: A probe that covalently binds to the same cysteine residue (Cys481) as the irreversible inhibitor is used. The amount of probe that can bind is inversely proportional to the level of BTK occupancy by the inhibitor.
Materials:
-
Freshly isolated human PBMCs
-
BMS-986195 or other BTK inhibitors
-
Cell lysis buffer
-
Biotinylated covalent BTK probe
-
Streptavidin-HRP conjugate
-
TMB substrate
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Incubate PBMCs with varying concentrations of the BTK inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells to release intracellular proteins.
-
Incubate the cell lysate with a biotinylated covalent BTK probe. The probe will bind to any unoccupied BTK.
-
Transfer the lysate to an ELISA plate coated with a BTK capture antibody.
-
Detect the bound biotinylated probe using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Measure the absorbance using a plate reader.
-
Calculate BTK occupancy as: 100% - [(Signal with inhibitor / Signal without inhibitor) * 100].
B-Cell Receptor (BCR) Signaling Assay in Primary B-Cells (Phospho-flow Cytometry)
This assay assesses the functional consequence of BTK inhibition on the BCR signaling pathway.
Principle: Activation of the BCR leads to the phosphorylation of downstream signaling proteins, including BTK itself and PLCγ2. Flow cytometry with phospho-specific antibodies is used to quantify the levels of these phosphorylated proteins in B-cells.
Materials:
-
Freshly isolated human PBMCs
-
BMS-986195 or other BTK inhibitors
-
BCR stimulating agent (e.g., anti-IgM F(ab')₂ fragments)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against B-cell surface markers (e.g., CD19, CD20)
-
Fluorescently labeled phospho-specific antibodies (e.g., anti-phospho-BTK (Y223), anti-phospho-PLCγ2 (Y759))
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood.
-
Pre-incubate PBMCs with the BTK inhibitor for a specified time.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 15 minutes).
-
Fix the cells immediately to preserve the phosphorylation state of proteins.
-
Permeabilize the cells to allow antibodies to access intracellular proteins.
-
Stain the cells with antibodies against B-cell surface markers and intracellular phospho-proteins.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the B-cell population to determine the level of inhibition.
Mandatory Visualizations
BTK Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-986195 on BTK.
Experimental Workflow for Validating On-Target Effects
Caption: General workflow for validating the on-target effects of BTK inhibitors in primary human PBMCs.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
Head-to-Head Comparison of BTK Inhibitors In Vitro: A Researcher's Guide
For Immediate Publication
This guide offers an objective, data-driven comparison of the in vitro performance of key Bruton's tyrosine kinase (BTK) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of potency and selectivity, supported by detailed experimental protocols and clear visualizations of the underlying biological pathways and workflows.
Quantitative Comparison of BTK Inhibitors
The potency and selectivity of BTK inhibitors are critical determinants of their therapeutic window. The following tables summarize the in vitro inhibitory activity of several prominent covalent and reversible BTK inhibitors. IC50 values, representing the half-maximal inhibitory concentration, are provided for BTK and a panel of common off-target kinases. It is important to note that absolute IC50 values may vary based on specific assay conditions.
Table 1: In Vitro Potency Against BTK
| Inhibitor | Class | IC50 (nM) |
| Ibrutinib | Covalent | 0.5[1] |
| Acalabrutinib | Covalent | 3[1] |
| Zanubrutinib | Covalent | <1[1] |
| Pirtobrutinib | Reversible | 3.3[1] |
| Fenebrutinib | Reversible | 1.8[1] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
A higher IC50 value indicates lower potency and therefore greater selectivity for BTK over the specified off-target kinase.
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib |
| BTK | 0.5 [1] | 3 [1] | <1 [1] | 3.3 [1] |
| ITK | 10[1] | 18[1] | 6[1] | >1000[1] |
| TEC | 5.6[1] | >1000[1] | 60[1] | >1000[1] |
| EGFR | 5[1] | 20[1] | 67[1] | >1000[1] |
| SRC | 20[1] | >1000[1] | >1000[1] | >1000[1] |
Visualizing the Molecular Landscape
To provide a clear understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: BTK signaling pathway initiated by B-cell receptor activation.
Caption: A generalized workflow for the in vitro comparison of BTK inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide detailed methodologies for key assays used to characterize BTK inhibitors in vitro.
Biochemical BTK Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of purified BTK by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials :
-
Recombinant human BTK enzyme
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.[2]
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
BTK inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, low-volume, white non-binding surface plates
-
-
Protocol :
-
Prepare serial dilutions of BTK inhibitors in DMSO and then in Kinase Buffer.
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (5% DMSO).[2]
-
Add 2 µL of a solution containing the BTK enzyme and substrate in Kinase Buffer.[2]
-
Initiate the reaction by adding 2 µL of ATP solution in Kinase Buffer.[2]
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
Measure luminescence with a plate reader (integration time of 0.5-1 second).[2]
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cellular BTK Target Engagement Assay (NanoBRET™)
This assay measures the extent to which an inhibitor binds to BTK within a live-cell context.
-
Materials :
-
HEK293 cells
-
BTK-NanoLuc® fusion vector
-
Transfection carrier DNA
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
BTK inhibitors
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
384-well, white, tissue culture-treated plates
-
-
Protocol :
-
Transfect HEK293 cells with the BTK-NanoLuc® Fusion Vector and carrier DNA using FuGENE® HD. Culture for approximately 24 hours.
-
Harvest the transfected cells and resuspend in Opti-MEM®.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Prepare serial dilutions of the BTK inhibitors in Opti-MEM®.
-
Add the diluted inhibitors to the cells and incubate for 2 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the NanoBRET™ Tracer K-5 to all wells at the recommended concentration.
-
Prepare the detection reagent by diluting the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®. Add this to all wells.
-
Immediately measure the filtered luminescence signals for the donor (NanoLuc®, 450 nm) and acceptor (Tracer, 610 nm) using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot against the inhibitor concentration to determine the cellular IC50 for target engagement.
-
References
Safety Operating Guide
Personal protective equipment for handling BMS961
Essential Safety and Handling Guide for BMS961
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective retinoic acid receptor γ (RARγ) agonist. The following procedures are designed to ensure the safe management of this compound in a laboratory setting.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 399.46 g/mol | [1] |
| Formula | C₂₃H₂₆FNO₄ | [2] |
| Purity | ≥95% - ≥98% | [1][2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2] |
| Storage Temperature | -20°C or +4°C | [1][2] |
| λmax | 268 nm | [2] |
| CAS Number | 185629-22-5 | [2][3] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, strict adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling the compound.[4][5][6]
-
Gloves: Impermeable, chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Gloves should be disposed of immediately after handling the material.[4]
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against accidental splashes.[6]
-
Lab Coat: A fluid-resistant lab coat that is fully buttoned is required to protect the skin and clothing.[4]
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing the solid compound, a NIOSH-approved respirator is recommended. All respiratory protection should be part of a comprehensive respiratory protection program that includes fit-testing.[6][7]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[6]
Operational Plan: Handling and Storage
Adherence to the following step-by-step procedures will ensure the safe handling and storage of this compound.
Storage
-
Upon receipt, store this compound at the recommended temperature, either -20°C or +4°C, as indicated by the supplier.[1][2]
-
Keep the container tightly sealed to prevent contamination and degradation.
Weighing and Solution Preparation
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The weighing and initial dilution of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a dedicated and calibrated analytical balance. Handle the solid with care to avoid generating dust.
-
Dissolving: this compound is soluble in DMSO.[2] Prepare a stock solution by dissolving the weighed compound in the appropriate volume of DMSO. Ensure the solution is thoroughly mixed.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
When using solutions of this compound, always work within a well-ventilated area, such as a fume hood or a biological safety cabinet.
-
Avoid direct contact with the skin and eyes.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be segregated as hazardous chemical waste.[8]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[8] The label should include "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[8]
-
Contaminated Materials:
-
Solid Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.[9][10] Other solid waste, such as gloves and contaminated paper towels, should be placed in a designated hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, chemical-resistant waste container. Do not dispose of this waste down the drain.[8]
-
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. BMS 961 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BMS 961 - Immunomart [immunomart.com]
- 4. uwm.edu [uwm.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. ehs.msstate.edu [ehs.msstate.edu]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. bms.com [bms.com]
- 10. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
